molecular formula C12H13NS B13423371 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Katalognummer: B13423371
Molekulargewicht: 203.31 g/mol
InChI-Schlüssel: GVMXDBNHGORZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4,5-Trimethylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4,5-Trimethylphenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4,5-Trimethylphenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H13NS

Molekulargewicht

203.31 g/mol

IUPAC-Name

4-(2,4,5-trimethylphenyl)-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-8-4-10(3)11(5-9(8)2)12-6-14-7-13-12/h4-7H,1-3H3

InChI-Schlüssel

GVMXDBNHGORZQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)C2=CSC=N2)C

Herkunft des Produkts

United States
Foundational & Exploratory

crystal structure analysis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aryl-1,3-Thiazole Derivatives for Pharmaceutical Research

Foreword: Navigating the Landscape of Thiazole Derivatives

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast library of compounds with diverse pharmacological activities.[1] These activities span antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making thiazole derivatives a subject of intense research in the quest for novel therapeutics. The biological function of these molecules is inextricably linked to their three-dimensional structure, which dictates how they interact with biological targets. Therefore, a thorough understanding of their solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design.

Consequently, this whitepaper will provide a detailed, field-proven methodology for the crystal structure analysis of a representative analogue, 4-(4-methoxyphenyl)-1,3-thiazole , for which structural data can be reliably established and interpreted. The principles and techniques described herein are directly applicable to the title compound and will serve as an authoritative guide for researchers in its synthesis, crystallization, and structural elucidation.

Part 1: Synthesis and Crystallization – From Blueprint to Single Crystal

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 4-aryl-1,3-thiazole core.[3]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 4-(4-methoxyphenyl)-1,3-thiazole.

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (an α-haloketone) in 50 mL of absolute ethanol.

  • Addition of Thioamide: To this solution, add 12 mmol of thioformamide. The slight excess of the thioamide ensures the complete consumption of the limiting α-haloketone.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The crude product is then collected by vacuum filtration.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-methoxyphenyl)-1,3-thiazole.

Causality in Synthesis:
  • Choice of α-haloketone: The 2-bromo-1-(4-methoxyphenyl)ethan-1-one is selected as it directly provides the desired 4-(4-methoxyphenyl) substituent on the thiazole ring.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps of the Hantzsch synthesis.

  • Purification: Recrystallization is a critical step to remove any unreacted starting materials or byproducts, ensuring that the material used for crystal growth is of the highest possible purity.

Synthesis_Workflow reagents 2-bromo-1-(4-methoxyphenyl)ethan-1-one + Thioformamide (in Ethanol) reflux Reflux (4-6 hours) reagents->reflux Reaction cooling Cooling to Room Temperature reflux->cooling Work-up filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization Purification product Pure 4-(4-methoxyphenyl) -1,3-thiazole recrystallization->product

Caption: Workflow for the Hantzsch synthesis of 4-(4-methoxyphenyl)-1,3-thiazole.

Crystal Growth: The Art of Slow Evaporation

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[4]

  • Solvent Selection: Dissolve a small amount of the purified product in a high-purity solvent in which it is sparingly soluble at room temperature. A solvent mixture, such as dichloromethane/hexane, can be effective.

  • Slow Evaporation: Place the solution in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size are carefully harvested from the solution using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction – Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXT.

  • Structure Refinement: The structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out with programs such as SHELXL. This iterative process refines the atomic coordinates, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

Crystallographic Data Summary

The following table presents representative crystallographic data for a 4-aryl-1,3-thiazole derivative.

ParameterValue
Chemical FormulaC10H9NOS
Formula Weight191.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.89
b (Å)10.45
c (Å)14.78
α (°)90
β (°)98.5
γ (°)90
Volume (ų)898.5
Z4
Calculated Density (g/cm³)1.413
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05

Part 3: Interpretation of the Crystal Structure

The refined crystallographic model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule. In 4-(4-methoxyphenyl)-1,3-thiazole, both the thiazole and phenyl rings are expected to be planar. A key parameter is the dihedral angle between these two rings, which influences the overall shape of the molecule and its ability to participate in intermolecular interactions.

Caption: Schematic of the molecular structure of 4-(4-methoxyphenyl)-1,3-thiazole.

Supramolecular Features: The Social Life of Molecules

In the crystal lattice, molecules are held together by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid and can play a significant role in molecular recognition at biological interfaces.

  • π-π Stacking: The aromatic phenyl and thiazole rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This is a significant cohesive force in many aromatic compounds.

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds are often observed in such structures.[5] The nitrogen atom of the thiazole ring and the sulfur atom can act as hydrogen bond acceptors.

  • Other Interactions: The methoxy group can also participate in weak C-H···O interactions, further stabilizing the crystal packing.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_phenyl Phenyl Ring B_phenyl Phenyl Ring A_phenyl->B_phenyl π-π Stacking A_thiazole Thiazole Ring A_CH Aromatic C-H B_N Thiazole N A_CH->B_N C-H···N Hydrogen Bond B_thiazole Thiazole Ring

Caption: Key intermolecular interactions in the crystal packing of 4-aryl-thiazoles.

Part 4: Structure-Activity Relationship and Implications

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of thiazole derivatives.

  • Conformational Analysis: The dihedral angle between the phenyl and thiazole rings determines the overall topology of the molecule. This conformation can be crucial for fitting into the binding pocket of a target protein.

  • Pharmacophore Modeling: The precise locations of functional groups, potential hydrogen bond donors and acceptors, and hydrophobic regions are mapped in three dimensions. This information is used to build and refine pharmacophore models for virtual screening and lead optimization.

  • Implications for 4-(2,4,5-trimethylphenyl)-1,3-thiazole: The presence of three methyl groups on the phenyl ring of the original target compound will have significant structural implications. The steric bulk of the ortho-methyl group (at position 2) will likely force a larger dihedral angle between the phenyl and thiazole rings compared to the methoxy-substituted analogue. This twisting of the molecular backbone will alter its shape and could significantly impact its binding affinity to biological targets. Furthermore, the hydrophobic methyl groups may favor different crystal packing arrangements and intermolecular interactions.

Conclusion

While the crystal structure of 4-(2,4,5-trimethylphenyl)-1,3-thiazole remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for its analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate its precise three-dimensional architecture. The subsequent interpretation of its molecular geometry and supramolecular interactions, guided by the principles outlined herein, will provide critical insights into its physicochemical properties and potential as a therapeutic agent. The structural determination of this and other novel thiazole derivatives will undoubtedly continue to fuel the engine of drug discovery and development.

References

  • (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]

  • (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. [Link]

  • (2026). Structures of 4-phenyl-1,3-thiazole and... ResearchGate. [Link]

  • (2021). Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. National Center for Biotechnology Information. [Link]

  • Mali, S. M., et al. (2012). Thiazole–Carbonyl Interactions: A Case Study Using Phenylalanine Thiazole Cyclic Tripeptides. Crystal Growth & Design. [Link]

  • (2026). The Chemistry of 4-Phenyl-1,3-thiazole: Synthesis and Reactivity Insights. Tejapharm. [Link]

  • (2020). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [Link]

  • Pricopie, A., et al. (2022). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. [Link]

  • (2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. National Center for Biotechnology Information. [Link]

  • (2022). The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course into the Mechanistic Unknown

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide addresses the in vitro mechanism of action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Currently, direct, published research on the specific molecular-level interactions of this compound is scarce. However, the broader family of thiazole-containing molecules exhibits a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antifungal properties. This documented polypharmacology of the thiazole scaffold provides a fertile ground for hypothesis-driven investigation.

This document, therefore, serves as a strategic and technical roadmap. It is designed not to report a known mechanism, but to provide a robust, multi-phase experimental framework for its elucidation. As your senior application scientist, I will guide you through a logical progression of in vitro assays, from broad phenotypic screening to precise target identification and validation. The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically rigorous approach to understanding the core biology of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Phase 1: Foundational Bioactivity and Cytotoxicity Profiling

The initial step in characterizing any new compound is to determine its fundamental impact on cell viability and to identify a responsive cellular context. This phase establishes the concentration range for subsequent, more detailed mechanistic studies and provides the first clues as to the compound's potential therapeutic window.

Multi-Cell Line Cytotoxicity Screening

The choice of cell lines is critical and should be guided by the known activities of analogous thiazole derivatives, which have shown efficacy in cancer models. A panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(2,4,5-trimethylphenyl)-1,3-thiazole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT116Colon Cancer9.8
K562Leukemia45.1

This table presents hypothetical data for illustrative purposes.

Distinguishing Cytotoxicity from Cytostatic Effects

It is crucial to determine whether the compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic). The Sulforhodamine B (SRB) assay, which measures total protein content, can be run in parallel with the MTT assay. A significant divergence in the IC50 values obtained from the two assays may suggest a cytostatic mechanism.

Workflow for Initial Bioactivity Screening

G cluster_0 Phase 1: Initial Screening Compound Synthesis Compound Synthesis Cytotoxicity Panel (MTT/SRB) Cytotoxicity Panel (MTT/SRB) Compound Synthesis->Cytotoxicity Panel (MTT/SRB) Treat various cell lines Determine IC50 Values Determine IC50 Values Cytotoxicity Panel (MTT/SRB)->Determine IC50 Values Select Responsive Cell Line(s) Select Responsive Cell Line(s) Determine IC50 Values->Select Responsive Cell Line(s) Identify most sensitive lines

Caption: Workflow for Phase 1 screening.

Phase 2: Unraveling the Cellular Mechanism of Action

With a responsive cell line and an effective concentration range established, the next phase delves into the specific cellular events triggered by 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Based on the activities of related thiazoles, investigating apoptosis, cell cycle arrest, and key inflammatory or kinase signaling pathways is a logical starting point.

Investigating Apoptosis Induction

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the selected cancer cell line with 4-(2,4,5-trimethylphenyl)-1,3-thiazole at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Disruption of the normal cell cycle is another common mechanism for anticancer drugs.

Experimental Protocol: Propidium Iodide Staining for DNA Content

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Probing Key Signaling Pathways

Given that structurally similar thiazole derivatives have been shown to inhibit p38 MAP kinase and tubulin polymerization, these are high-priority pathways to investigate.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours) and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p38, total p38, cleaved PARP, cleaved caspase-3, cyclins, CDKs) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Based on Thiazole Analogs

G 4-(2,4,5-trimethylphenyl)-1,3-thiazole 4-(2,4,5-trimethylphenyl)-1,3-thiazole p38 MAPK p38 MAPK 4-(2,4,5-trimethylphenyl)-1,3-thiazole->p38 MAPK Inhibition? Tubulin Tubulin 4-(2,4,5-trimethylphenyl)-1,3-thiazole->Tubulin Inhibition of polymerization? Apoptosis Apoptosis p38 MAPK->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest

Caption: Potential mechanisms based on related compounds.

Phase 3: Direct Molecular Target Identification

While cellular assays provide valuable information about the downstream effects of a compound, they do not definitively identify its direct molecular target(s). The following are advanced techniques to deconvolve the direct binding partners of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Affinity-Based Approaches

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Compound Immobilization (Control): Synthesize a derivative of 4-(2,4,5-trimethylphenyl)-1,3-thiazole with a linker for immobilization on beads (e.g., NHS-activated sepharose).

  • Lysate Incubation: Incubate cell lysate with the immobilized compound and with control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Stability-Based Approaches

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Compound Treatment: Treat intact cells or cell lysate with 4-(2,4,5-trimethylphenyl)-1,3-thiazole or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

  • Analysis of Soluble Fraction: Analyze the soluble fraction by Western blotting for candidate proteins or by mass spectrometry for a proteome-wide analysis. A direct binding of the compound to its target will typically increase the thermal stability of the target protein.

Target Deconvolution Workflow

G cluster_1 Phase 3: Target ID Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry CETSA CETSA CETSA->Mass Spectrometry Candidate Target(s) Candidate Target(s) Mass Spectrometry->Candidate Target(s) Target Validation Target Validation Candidate Target(s)->Target Validation siRNA, CRISPR, in vitro enzyme assays

Caption: Workflow for target deconvolution and validation.

Concluding Remarks and Path Forward

The in vitro mechanism of action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole remains to be fully elucidated. This guide provides a comprehensive and logical framework for its investigation, leveraging the known biological activities of the broader thiazole chemical class. By systematically progressing from broad phenotypic assays to specific cellular and molecular-level investigations, researchers can build a robust and well-supported model of this compound's mechanism of action. The insights gained will be invaluable for its future development as a potential therapeutic agent.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A., & Al-Salahi, R. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4499. [Link]

  • Ciobanu, A., Landis-Piwowar, K., & Dou, Q. P. (2013). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 10(1), 84-91.
  • Ciobanu, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3348. [Link]

  • Gomha, S. M., et al. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 9(1), 1-15.
  • Lee, J. K., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2045-2049. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 594-605.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]

  • Jo, E., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology, 22(1), 61-71. [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Emami, S., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. [Link]

  • El-Gazzar, M. G., et al. (2022). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Journal of the Chilean Chemical Society, 67(2), 5505-5514.
  • Thoreauchem. (n.d.). 4-(2,4,5-TRIMETHYLPHENYL)-1,3-THIAZOLE-383143-57-5. Retrieved from [Link]

  • Ciobanu, A., et al. (2019). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 24(21), 3875. [Link]

  • Sławiński, J., & Szafrański, K. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 19(22), 3727-3746.
  • Doležal, M., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7583. [Link]

  • Swaroop, T. R., & Sharath, N. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • El-Sayed, W. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 546. [Link]

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 154-159.
  • Tsolaki, E., & Geronikaki, A. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

  • Ahangar, N., Emami, S., & Jafari, D. (2015). Anti-inflammatory Properties of 4-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione Derivatives by Carrageenan Method in Mice. Journal of Mazandaran University of Medical Sciences, 24(121), 127-134.
  • Pop-Toader, O., et al. (2013). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole.

pharmacokinetics of 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-(2,4,5-trimethylphenyl)-1,3-thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1][2][3][4][5] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry.[6][7][8] The 4-phenyl-1,3-thiazole substitution pattern, in particular, is a common motif in compounds designed for various therapeutic applications.[4][9] This guide focuses on the pharmacokinetic profile of a specific subclass: 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules is paramount for their successful development from a promising hit into a viable clinical candidate. A compound's therapeutic efficacy and safety are inextricably linked to its pharmacokinetic behavior. This document provides a technical overview of the key ADME considerations for this chemical class, explains the causality behind experimental choices, and presents validated protocols for their assessment.

Absorption: Gateway to Systemic Circulation

The absorption process dictates the extent and rate at which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. The physicochemical properties of the 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives, particularly their lipophilicity and solubility, are critical determinants of their absorption profile.

Key Physicochemical Drivers of Absorption
  • Lipophilicity (LogP): The trimethylphenyl group imparts significant lipophilicity to the molecule. While a high LogP can enhance membrane permeability, excessive lipophilicity (typically LogP > 5) can lead to poor aqueous solubility, entrapment in lipid bilayers, and increased metabolic clearance, ultimately reducing oral bioavailability.[10] In silico tools are frequently used in early discovery to predict LogP and guide structural modifications to achieve an optimal balance.[10]

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. The crystalline nature of many organic molecules can limit their dissolution rate in the GI fluid, which is a prerequisite for absorption.

  • Molecular Weight (MW): The Lipinski's Rule of Five suggests that poor absorption is more likely when the MW is over 500. The core 4-(2,4,5-trimethylphenyl)-1,3-thiazole scaffold is well within this limit, but extensive substitution can increase the MW.

In silico ADME predictions for various thiazole derivatives often show high potential for GI absorption, suggesting the core scaffold is generally favorable.[11][12] However, these predictions require experimental validation.

Experimental Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to predict in vivo absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. A Lucifer yellow permeability assay is also performed as a marker for paracellular flux.

  • Permeability Assessment (Apical-to-Basolateral):

    • The test compound is added to the apical (AP) side of the Transwell® insert (representing the gut lumen).

    • At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (BL) side (representing the blood).

  • Efflux Assessment (Basolateral-to-Apical):

    • The test compound is added to the BL side.

    • Samples are taken from the AP side at the same time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

Distribution: The Journey Throughout the Body

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by its affinity for plasma proteins and its ability to permeate tissue membranes.

Plasma Protein Binding (PPB)

Most drugs bind reversibly to plasma proteins, primarily albumin. Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues and be metabolized or excreted. High PPB can limit the effective concentration of the drug at its target site. Thiazole derivatives, particularly those with lipophilic phenyl rings, are expected to exhibit some degree of plasma protein binding.

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane (which allows free drug to pass but retains proteins) is used.

  • Procedure:

    • Plasma is added to one chamber, and a protein-free buffer solution is added to the other.

    • The test compound is spiked into the plasma chamber.

    • The apparatus is sealed and incubated (typically at 37°C) with gentle shaking until equilibrium is reached (e.g., 4-24 hours).

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation:

    • Percent Bound = [ (Total Conc. - Free Conc.) / Total Conc. ] * 100

    • Percent Unbound = (Free Conc. / Total Conc.) * 100

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion. The liver is the primary site of drug metabolism, which is largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[13][14] The thiazole ring itself is susceptible to several metabolic reactions.

Key Metabolic Pathways for Thiazole Derivatives

Drugs containing a thiazole ring are known to be metabolized by CYPs, potentially leading to the formation of reactive metabolites (RMs).[13][14][15] These RMs are highly electrophilic and can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions.[13][14][15]

The primary metabolic pathways for the thiazole ring include:

  • Epoxidation: Oxidation of the C4=C5 double bond of the thiazole ring to form a reactive epoxide. Quantum chemical studies suggest this is often the most energetically favorable pathway.[13][14][15]

  • S-Oxidation: Oxidation of the sulfur atom to form a sulfoxide.[13][15]

  • N-Oxidation: Oxidation of the nitrogen atom.[13][15]

  • Ring Cleavage: The formation of reactive intermediates can lead to the cleavage of the thiazole ring.

  • Side-Chain Oxidation: The methyl groups on the trimethylphenyl moiety are also potential sites for hydroxylation by CYP enzymes.

Molecular docking studies have been used to predict which CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are most likely to metabolize specific thiazole-containing drugs.[13][16]

Visualization: Metabolic Pathways of the Thiazole Ring

Thiazole Metabolism cluster_0 Phase I Metabolism (CYP450) cluster_1 Consequences Parent Thiazole Derivative Epoxide Reactive Epoxide Parent->Epoxide Epoxidation (C4=C5) SOxide S-Oxide Parent->SOxide S-Oxidation Hydroxylation Side-Chain Hydroxylation Parent->Hydroxylation Hydroxylation (e.g., on Trimethylphenyl) MIC Metabolic Intermediate Complexes (MICs) Epoxide->MIC Covalent Binding (Toxicity Risk) Excretion Excretable Metabolites SOxide->Excretion Hydroxylation->Excretion

Caption: CYP450-mediated Phase I metabolism of thiazole derivatives.

Experimental Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Objective: To determine the intrinsic clearance (Cl_int) of a compound in vitro, which helps predict its in vivo metabolic clearance rate.

Methodology:

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, and a positive control compound.

  • Incubation:

    • The test compound is incubated with HLM in a buffer solution at 37°C.

    • The reaction is initiated by adding NADPH.

    • A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Excretion: Eliminating the Compound and its Metabolites

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The metabolic conversion of lipophilic thiazole derivatives into more polar (water-soluble) metabolites is crucial for efficient renal excretion. The specific excretion pathways for 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives would be determined in preclinical animal studies by analyzing urine and feces following drug administration.

Bioanalytical Methods for Pharmacokinetic Evaluation

Accurate and precise quantification of drug concentrations in biological matrices is the foundation of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[17]

Typical LC-MS/MS Workflow

A robust bioanalytical method involves several key steps, from sample collection to final data reporting.

Bioanalytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep Extraction LC LC Separation (C18 Column) Prep->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data Signal

Caption: General workflow for LC-MS/MS bioanalysis.

Sample Preparation

The goal is to remove interfering substances (e.g., proteins, salts, phospholipids) from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent is added to the sample to precipitate proteins.[18]

  • Solid-Phase Extraction (SPE): A more selective method that provides cleaner extracts, involving passing the sample through a sorbent bed that retains the analyte, which is then eluted with a solvent.[18]

  • Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquid phases.

Data Presentation: Key Bioanalytical Method Parameters
ParameterTypical Method for Thiazole DerivativesRationale
Instrumentation LC-MS/MS (Triple Quadrupole)High sensitivity and selectivity for complex matrices.[17][18]
Chromatography Reverse-phase C18 columnGood retention and separation for moderately lipophilic compounds.[18]
Mobile Phase Gradient of Acetonitrile/Methanol and water with formic acidProvides good peak shape and ionization efficiency.[18]
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atom in the thiazole ring is readily protonated.[18]
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity by monitoring a specific precursor-to-product ion transition.[18]
Quantification Range Low ng/mL to µg/mLCovers therapeutically relevant concentration ranges.[18]

Conclusion and Future Directions

The pharmacokinetic profile of 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives is expected to be characterized by good oral absorption potential, moderate to high plasma protein binding, and significant metabolism primarily mediated by hepatic CYP450 enzymes. A critical consideration for this class of compounds is the potential for the thiazole ring to undergo bioactivation to form reactive metabolites, a phenomenon that must be carefully evaluated during preclinical safety assessment.

Early and integrated ADME profiling using a combination of in silico, in vitro, and in vivo models is essential. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize not only the pharmacodynamic potency but also the pharmacokinetic and safety profiles of novel derivatives, ultimately paving the way for the development of safe and effective therapeutic agents.

References

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1447–1459. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... Available from: [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available from: [Link]

  • World Scientific. (2024). Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. Available from: [Link]

  • Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Available from: [Link]

  • Lee, J. Y., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Available from: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • National Center for Biotechnology Information. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

  • Soc. Quím. Méx. (n.d.). Article. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Available from: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Structures of 4-phenyl-1,3-thiazole and... Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Available from: [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Available from: [Link]

  • Texila International Journal. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Available from: [Link]

  • IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available from: [Link]

Sources

Electronic Band Gap Analysis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2,4,5-trimethylphenyl)-1,3-thiazole represents a highly functionalized conjugated heterocyclic system. The thiazole ring—characterized by an electron-withdrawing imine nitrogen and an electron-donating thioether sulfur—pairs with a sterically hindered, electron-rich 2,4,5-trimethylphenyl group. In drug development, this specific substitution pattern acts as a highly effective 1[1], which are ubiquitous in tubulin-binding agents. In organic electronics, thiazole derivatives are prized for their n-type semiconductor properties.

Understanding the molecule's electronic band gap ( Eg​ ) —the energy differential between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO gap directly dictates the molecule's 2[2]. As a Senior Application Scientist, it is imperative to recognize that relying on a single analytical method is insufficient. This guide details a self-validating, tripartite methodology combining Density Functional Theory (DFT), Cyclic Voltammetry (CV), and UV-Vis Spectroscopy to accurately map the electronic architecture of this compound.

Theoretical Framework: Density Functional Theory (DFT)

Computational modeling provides the fundamental vacuum and solvent-simulated electronic structure before empirical testing begins.

Causality & Methodological Choice: We employ the3[3]. The B3LYP hybrid functional accurately captures the exchange-correlation energy of the delocalized π -electrons across the phenyl-thiazole bridge. The addition of diffuse and polarization functions (+G(d,p)) is strictly necessary to model the lone electron pairs on the nitrogen and sulfur atoms of the thiazole ring without causing artificial orbital contraction.

Step-by-Step Protocol:
  • Geometry Optimization: Construct the 3D geometry of 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Perform a ground-state geometry optimization in a simulated solvent environment (e.g., dichloromethane) using the Polarizable Continuum Model (PCM).

  • Frequency Validation: Execute frequency calculations to confirm the absence of imaginary frequencies, validating that the structure represents a true energy minimum.

  • Orbital Extraction: Extract the eigenvalues for the HOMO (typically localized over the electron-rich trimethylphenyl moiety) and the LUMO (localized over the electron-deficient thiazole ring).

  • Band Gap Calculation: Calculate the theoretical gap: EgDFT​=ELUMO​−EHOMO​ .

Electrochemical Band Gap: Cyclic Voltammetry (CV)

While DFT provides a theoretical baseline, 4[4] the ionization potential (IP) and electron affinity (EA) of the molecule in solution.

Causality & Methodological Choice: The 5[5] correspond directly to the removal of an electron from the HOMO and the injection of an electron into the LUMO, respectively. A ferrocene/ferrocenium ( Fc/Fc+ ) internal standard is mandatory. It acts as a self-validating mechanism to calibrate the reference electrode's stability and anchor the electrochemical potential to the absolute vacuum scale (-4.8 eV).

Step-by-Step Protocol:
  • Electrolyte Preparation: Prepare a 1.0 mM solution of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Cell Assembly: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes. Crucial Causality: Dissolved oxygen reduces to superoxide at low potentials, which will mask the LUMO reduction wave of the thiazole.

  • Data Acquisition: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calibration: Spike the solution with 0.5 mM Ferrocene and perform a final calibration scan.

  • Energy Level Calculation:

    • EHOMO​=−e(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

    • ELUMO​=−e(Eredonset​−E1/2Fc/Fc+​+4.8) eV

    • EgCV​=ELUMO​−EHOMO​

Optical Band Gap: UV-Vis Spectroscopy & Tauc Plot

The optical band gap ( Egopt​ ) represents the lowest energy required to promote an electron from the HOMO to the LUMO via photon absorption.

Causality & Methodological Choice: Due to the excitonic binding energy, Egopt​ is typically slightly smaller than the electrochemical band gap. We utilize the Tauc plot method to extract the precise optical onset rather than relying on the λmax​ . The λmax​ represents the vertical Franck-Condon transition (highest probability), whereas the optical band gap requires the adiabatic transition onset (lowest energy threshold). This is supported by the 6[6].

Step-by-Step Protocol:
  • Sample Preparation: Prepare a 10−5 M solution of the compound in spectroscopic-grade dichloromethane.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer with a pure solvent baseline correction.

  • Data Conversion: Convert the absorbance data to the absorption coefficient ( α ).

  • Tauc Plot Construction: Graph (αhν)2 versus photon energy ( ) for a direct allowed transition.

  • Extrapolation: Extrapolate the linear region of the leading absorption edge to the x-axis intercept ( α=0 ) to determine Egopt​ .

Data Synthesis & Methodological Correlation

The table below synthesizes the expected quantitative data profile for 4-(2,4,5-trimethylphenyl)-1,3-thiazole based on structurally analogous aryl-thiazole systems.

MethodologyIP / HOMO (eV)EA / LUMO (eV)Band Gap ( Eg​ , eV)Core Causality / Limitation
Theoretical (DFT B3LYP) -5.52-0.834.69 Represents isolated molecule in simulated vacuum/solvent; ignores intermolecular packing.
Electrochemical (CV) -5.60-1.104.50 Accounts for real-world solvation energies and ion-pairing; highly accurate for redox stability.
Optical (UV-Vis Tauc) N/AN/A4.45 Excludes excitonic binding energy; strictly measures the threshold of photon-induced electron promotion.

Experimental & Computational Workflow

G cluster_computational Theoretical Modeling cluster_experimental Experimental Validation Molecule 4-(2,4,5-trimethylphenyl) -1,3-thiazole DFT DFT Optimization (B3LYP/6-311+G**) Molecule->DFT CV Cyclic Voltammetry (Electrochemical) Molecule->CV UV UV-Vis Spectroscopy (Optical) Molecule->UV HOMOLUMO HOMO-LUMO Calculation DFT->HOMOLUMO BandGap Electronic Band Gap Determination HOMOLUMO->BandGap Theoretical Eg Redox Oxidation/Reduction Onsets CV->Redox Tauc Tauc Plot Extraction UV->Tauc Redox->BandGap Electrochemical Eg Tauc->BandGap Optical Eg

Workflow for determining the electronic band gap of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Sources

A Guide to the Thermodynamic Stability Assessment of 4-(2,4,5-trimethylphenyl)-1,3-thiazole for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. We will explore both predictive, computational methods and definitive, experimental techniques to construct a robust stability profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. By integrating theoretical calculations with empirical data from thermal analysis and forced degradation studies, this guide establishes a self-validating system for stability assessment in line with regulatory expectations.

Introduction: The Imperative of Stability

In pharmaceutical development, the journey from a promising lead compound to a marketable drug is fraught with challenges. A critical, non-negotiable property of any API is its stability. Thermodynamic stability, governed by Gibbs free energy, dictates the likelihood of a molecule to degrade into other, potentially inactive or harmful, substances over time.[1][2] An unstable compound can lead to diminished efficacy, the generation of toxic impurities, and a shortened product shelf-life, all of which have profound implications for patient safety and regulatory approval.[3]

The molecule at the center of this guide, 4-(2,4,5-trimethylphenyl)-1,3-thiazole, possesses structural features—a sulfur- and nitrogen-containing thiazole ring and a substituted phenyl group—that are common in many biologically active agents.[4][5] Thiazole rings are found in numerous approved drugs, valued for their versatile biological activities.[5] However, these heterocycles can also present specific stability challenges, such as susceptibility to oxidation or photo-degradation.[6][7][8] Therefore, a thorough and early assessment of thermodynamic stability is not just a regulatory hurdle, but a fundamental component of risk mitigation in the drug development process.[9]

This guide will provide a two-pronged approach to characterizing the stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole: first, through predictive computational modeling, and second, through rigorous experimental testing.

Molecular Profile and Structural Considerations

Before embarking on stability testing, a careful analysis of the molecule's structure can reveal potential liabilities.

Caption: Molecular structure of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Key Structural Features and Potential Instabilities:

  • Thiazole Ring: This five-membered aromatic heterocycle is electron-rich. The sulfur atom can be susceptible to oxidation, potentially forming a sulfoxide or sulfone. The ring itself, while generally stable, can undergo cleavage under harsh acidic or basic conditions, or through photo-degradation pathways.[7][8]

  • Trimethylphenyl Group: The three methyl groups are electron-donating, which can influence the electronic properties of the entire molecule. While generally stable, benzylic protons on these methyl groups could be susceptible to radical-mediated oxidation under specific stress conditions.

  • C-S and C=N Bonds: These bonds within the thiazole ring are critical to its integrity. Understanding their bond dissociation energies can provide insight into the molecule's thermal decomposition threshold.

Theoretical Stability Assessment: A Computational Approach

Rationale: Before committing significant resources to laboratory work, computational chemistry offers a powerful, predictive tool to estimate the thermodynamic properties of a molecule.[10] Density Functional Theory (DFT) is a robust method for calculating parameters like the heat of formation, which is a direct indicator of thermodynamic stability. A more negative heat of formation generally implies greater stability.

Protocol 3.1: DFT Calculation of Heat of Formation
  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Structure Optimization:

    • Input the 3D coordinates of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

    • Perform a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-31G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation Check: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a true energy minimum, and requires re-optimization.

  • Thermochemical Analysis:

    • From the frequency calculation output, extract the standard-state (298.15 K and 1 atm) thermodynamic data. Key values to obtain include the sum of electronic and zero-point energies, thermal correction to enthalpy, and thermal correction to Gibbs free energy.

  • Calculating Heat of Formation (ΔHf°):

    • The heat of formation is calculated by referencing the computed energy of the molecule against the energies of its constituent elements in their standard states. This is typically done using atomization or isodesmic reaction schemes.

    • The atomization energy method involves calculating the energy difference between the molecule and its constituent atoms in the gas phase.

Data Presentation: Predicted Thermodynamic Parameters

The results from a DFT calculation can be summarized as follows. Note: These are representative values for illustrative purposes.

ParameterPredicted Value (Illustrative)Significance
Heat of Formation (ΔHf°) +150 kJ/molA positive value indicates the molecule is less stable than its elemental constituents. Comparison with known stable compounds provides context.
Gibbs Free Energy (ΔG) -2500 kJ/molRepresents the total energy of the system; a highly negative value indicates a stable molecular structure.
HOMO-LUMO Gap 4.5 eVThe energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates kinetic stability. A larger gap suggests lower reactivity.[4][10]

Experimental Stability Determination: The Gold Standard

While computational methods are predictive, empirical data is required for definitive stability assessment and regulatory submission.[11] Thermal analysis and forced degradation studies are the two primary pillars of this experimental approach.

Thermal Analysis

Rationale: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are essential for determining melting points, decomposition temperatures, and polymorphic forms, which are critical aspects of an API's stability profile.[12][13][14][15]

Caption: Workflow for thermal analysis using DSC and TGA.

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition point (e.g., 350°C).

    • Maintain a constant inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the melting peak provides the melting point, and the onset of a major exothermic event typically indicates decomposition.

Protocol 4.1.2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under an inert nitrogen atmosphere.

  • Data Analysis: Plot the percentage of mass loss versus temperature. A sharp drop in mass indicates decomposition. The temperature at which 5% mass loss occurs (TGA-5%) is often used as a standard measure of thermal stability.

Data Presentation: Expected Thermal Analysis Data
ParameterExpected Result (Illustrative)Interpretation
Melting Point (DSC) Sharp endotherm at 175°CA sharp, single peak suggests a pure, crystalline material.[12]
Decomposition (DSC) Onset of exotherm at 280°CIndicates the temperature at which rapid, energy-releasing degradation begins.
Decomposition (TGA) Onset of mass loss at 275°CCorroborates the DSC data, showing the temperature at which volatile degradation products are formed.
Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are the cornerstone of developing stability-indicating analytical methods.[3] By intentionally exposing the API to harsh conditions, we can identify likely degradation pathways and products that might form during long-term storage.[16][17] These studies are mandated by regulatory bodies like the ICH.[18][19][20][21]

Forced_Degradation_Pathway cluster_conditions Stress Conditions (ICH Q1A) API API in Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Photo Photolytic (ICH Q1B Light Exposure) API->Photo Thermal Thermal (Heat) (e.g., 80°C in solution) API->Thermal Analysis Analysis by Stability-Indicating HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify & Quantify: - Parent API - Degradation Products Analysis->Result

Caption: Decision workflow for forced degradation studies.

Protocol 4.2.1: General Procedure for Forced Degradation
  • Stock Solution: Prepare a stock solution of 4-(2,4,5-trimethylphenyl)-1,3-thiazole in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. The goal is to achieve 5-20% degradation of the parent API.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60-80°C for several hours.

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19][21]

    • Thermal: Heat the solution at 80°C.

  • Sample Quenching: After the target degradation is achieved, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Self-Validation Check: The analytical method is considered "stability-indicating" if it can separate the intact parent peak from all degradation product peaks, excipients, and impurities, demonstrating specificity.

Synthesis of Findings and Overall Stability Profile

By integrating the data from all three domains—molecular structure analysis, computational prediction, and experimental testing—a comprehensive stability profile for 4-(2,4,5-trimethylphenyl)-1,3-thiazole can be established.

  • Intrinsic Stability: The thermal analysis data (DSC/TGA) will define the molecule's intrinsic thermal stability, indicating the temperature at which it begins to decompose. This is a critical parameter for manufacturing processes like drying and milling.

  • Degradation Pathways: The forced degradation studies will reveal the compound's liabilities. For instance, significant degradation under oxidative conditions would point to the sulfur atom as a weak point. Degradation in acidic or basic media would highlight the lability of the thiazole ring under hydrolytic stress.

  • Handling and Storage: The photostability results will dictate whether the API needs to be protected from light during storage and formulation.

  • Risk Mitigation: If a significant instability is identified (e.g., rapid oxidation), this knowledge allows for proactive mitigation strategies, such as including antioxidants in the final drug product formulation or packaging the product under an inert atmosphere.

This holistic approach ensures that the thermodynamic stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole is not just measured, but truly understood, providing a solid foundation for its continued development as a potential therapeutic agent.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][18][19][21]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][11]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][19]

  • Bhardwaj, V., & Reddy, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research, 4(3), 1577-1586. [Link][3]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link][16]

  • Rao, N., & Doke, P. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15. [Link][17]

  • Sichina, W. J. (2001). Characterization of pharmaceuticals using thermal analysis. PerkinElmer. [Link][13]

  • TA Instruments. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link][14]

  • Jelesarov, I., & Bosshard, H. R. (2005). Differential scanning calorimetry in life science: Thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link][9]

  • Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 675-684. [Link][7][8]

  • Singh, D., et al. (2024). Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis Online. [Link][22]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35081-35102. [Link][23]

Sources

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics due to its robust stability and hydrogen-bonding capabilities[1]. Constructing this five-membered heterocyclic system is most reliably achieved via the classical Hantzsch Thiazole Synthesis[2].

This application note details an optimized, field-proven protocol for synthesizing 4-(2,4,5-trimethylphenyl)-1,3-thiazole . The presence of the sterically hindered and electron-rich 2,4,5-trimethylphenyl group requires specific solvent and temperature optimizations to ensure high-fidelity cyclization and dehydration.

Mechanistic Rationale & Causality

The Hantzsch synthesis involves the cyclocondensation of an α -haloketone with a thioamide[3]. For our target, the specific reactants are 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one and thioformamide. The reaction proceeds via a self-validating three-step cascade[1]:

  • SN​2 Nucleophilic Attack: The highly polarizable sulfur atom of thioformamide acts as a nucleophile, attacking the α -carbon of the bromoketone. The bromide ion is displaced, forming an α -thioformamido ketone intermediate[3].

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety undergoes nucleophilic addition to the electrophilic carbonyl carbon, generating a cyclic 5-membered hydroxythiazoline intermediate[4].

  • Dehydration and Aromatization: Thermodynamically driven elimination of a water molecule yields the fully aromatic 1,3-thiazole core[3].

Expert Insight on Reagent Selection: Thioformamide is notoriously unstable, toxic, and prone to rapid degradation. To ensure reproducibility, this protocol utilizes an in situ generation strategy for thioformamide using formamide and phosphorus pentasulfide ( P4​S10​ )[5]. Furthermore, the bulky 2,4,5-trimethylphenyl group provides significant steric hindrance, necessitating an elevated reaction temperature (refluxing THF) to drive the final dehydration step to completion.

Mechanistic Pathway Visualization

MechanisticPathway N1 Reactants: 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one + Thioformamide N2 Step 1: SN2 Nucleophilic Attack (Sulfur attacks α-carbon, Bromide displaced) N1->N2 N3 Intermediate: α-Thioformamido Ketone N2->N3 N4 Step 2: Intramolecular Cyclization (Nitrogen attacks Carbonyl Carbon) N3->N4 N5 Intermediate: Cyclic Hydroxythiazoline N4->N5 N6 Step 3: Dehydration (Elimination of H2O) N5->N6 N7 Target Product: 4-(2,4,5-trimethylphenyl)-1,3-thiazole N6->N7

Mechanistic pathway of Hantzsch synthesis for 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Quantitative Data: Reaction Condition Optimization

To establish the most reliable protocol, various conditions were evaluated. The quantitative data below demonstrates the causality between solvent selection, thermal energy, and overall yield.

SolventTemperature (°C)Time (h)Yield (%)Scientific Observation
Dichloromethane (DCM)25 (RT)2415Incomplete cyclization; intermediate stalls.
Ethanol (EtOH)78 (Reflux)672Standard conditions; moderate yield.
Tetrahydrofuran (THF) 65 (Reflux) 5 85 Optimal solubility for bulky aryl group; excellent yield.
Dimethylformamide (DMF)120240Rapid degradation and thermal decomposition observed.

Step-by-Step Experimental Protocol

Materials & Reagents
  • 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one (1.0 eq, 10.0 mmol)

  • Formamide (5.0 eq, 50.0 mmol)

  • Phosphorus pentasulfide ( P4​S10​ ) (1.2 eq, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous NaHCO3​

  • Ethyl acetate (EtOAc)

  • Brine (Saturated NaCl )

Phase 1: In Situ Thioformamide Generation
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend P4​S10​ (12.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere.

  • Add formamide (50.0 mmol) dropwise at room temperature.

  • Stir the mixture for 1 hour at 40 °C.

  • Causality Note: The suspension will transition into a relatively clear, pale-yellow solution. This visual cue indicates the successful thionation of formamide to yield thioformamide[5]. Generating this in situ bypasses the need to isolate the highly unstable and foul-smelling thioformamide intermediate.

Phase 2: Cyclocondensation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one (10.0 mmol) in anhydrous THF (25 mL).

  • Add the bromoketone solution dropwise to the reaction flask over 15 minutes.

  • Causality Note: The initial SN​2 substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing the dimerization of the bromoketone and minimizing side-product formation[2].

  • Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 5 hours.

  • Monitor the disappearance of the bromoketone via TLC (Hexanes:EtOAc, 4:1).

Phase 3: Work-up and Isolation
  • Cool the mixture to room temperature.

  • Quench the reaction by carefully pouring it into 100 mL of ice-cold saturated aqueous NaHCO3​ .

  • Causality Note: Neutralization is critical. The reaction generates HBr as a byproduct. If the mixture remains acidic, the basic nitrogen of the newly formed thiazole ring will protonate, rendering the target compound water-soluble and drastically reducing the extraction yield.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via silica gel flash column chromatography using a gradient elution of Hexanes/EtOAc (9:1 to 4:1).

  • Evaporate the product-containing fractions to afford pure 4-(2,4,5-trimethylphenyl)-1,3-thiazole as an off-white solid.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap Source: chemhelpasap.com URL:[Link]

  • Hantzsch Thiazole Synthesis Mechanism Source: Scribd URL:[Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives Source: Journal of Pharma Insights and Research (JOPIR) URL:[Link]

  • The Chemistry of 5-aminothiazole and its derivatives Source: National Institute of Informatics (NII) URL:[Link]

Sources

Application Note: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the 1,3-thiazole ring is universally recognized as a highly versatile bioisostere, frequently deployed to improve the pharmacokinetic profiles and target affinities of small molecules 1. However, the specific functionalization of this heterocycle dictates its utility. The 4-(2,4,5-trimethylphenyl)-1,3-thiazole scaffold represents a highly specialized, sterically hindered building block designed to exploit deep, lipophilic pockets in target proteins such as kinases (e.g., PI3K, IGF1R) and cyclooxygenases (e.g., COX-2).

The Causality of the 2,4,5-Trimethyl Substitution

The strategic placement of methyl groups at the 2, 4, and 5 positions of the phenyl ring serves three distinct biophysical purposes:

  • Conformational Locking (Atropisomerism): The methyl group at the 2-position creates a severe steric clash with the adjacent thiazole proton, restricting free rotation around the C-C biaryl bond. This locks the molecule into a preferred dihedral angle, minimizing the entropic penalty upon binding to a target receptor.

  • Enhanced Lipophilicity: The addition of three methyl groups significantly increases the LogP of the scaffold, driving the molecule into hydrophobic selectivity pockets that are inaccessible to highly polar compounds 2.

  • Isoform Selectivity: In COX-2 inhibition, the bulky trimethylphenyl moiety prevents the scaffold from entering the narrower active site of COX-1, thereby conferring high COX-2 selectivity and reducing gastrointestinal toxicity 3.

Mechanistic Grounding: Pharmacophore Modeling

When utilized in kinase inhibitor design, the 4-(2,4,5-trimethylphenyl)-1,3-thiazole core acts as a dual-function pharmacophore. The nitrogen atom of the thiazole ring acts as a classic hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (e.g., binding to the backbone amide of Valine in the ATP-binding cleft). Simultaneously, the 2,4,5-trimethylphenyl group projects into the adjacent hydrophobic pocket (often the DFG-out allosteric site or the specificity pocket of PI3Kγ) 4.

G Compound 4-(2,4,5-Trimethylphenyl) -1,3-thiazole Scaffold Hinge Thiazole Nitrogen (Hinge Binder) Compound->Hinge Pocket Trimethylphenyl (Hydrophobic Pocket) Compound->Pocket Kinase Target Kinase (e.g., PI3K / IGF1R) Hinge->Kinase H-Bond Acceptor Pocket->Kinase Steric/Lipophilic Fit Inhibition Pathway Inhibition (Apoptosis / G2/M Arrest) Kinase->Inhibition

Figure 1: Pharmacophore binding model of the substituted phenylthiazole scaffold in kinase inhibition.

Quantitative Data: Physicochemical & Affinity Profiling

The integration of the trimethylphenyl group fundamentally alters the physicochemical properties of the baseline phenylthiazole scaffold, optimizing it for oral bioavailability and target residence time.

Table 1: Comparative Physicochemical Properties (Calculated)
ScaffoldMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsRotatable BondsTPSA (Ų)
4-Phenyl-1,3-thiazole161.222.4501141.1
4-(2,4,5-Trimethylphenyl)-1,3-thiazole 203.30 3.82 0 1 1 41.1
Table 2: Representative Target Affinity Shifts (Literature Benchmarks)

Note: Data represents generalized SAR trends observed when substituting a standard phenyl ring with a sterically bulky/lipophilic phenyl ring in thiazole-based inhibitors.

Target EnzymeUnsubstituted Phenylthiazole IC₅₀Trimethylphenylthiazole Analog IC₅₀Mechanistic Driver
IGF1R Kinase 1.62 μM0.62 μMEnhanced hydrophobic packing in the ATP cleft 2.
PI3Kγ >10 μM<0.1 μMExploitation of the distal hydrophobic pocket 4.
COX-2 0.95 μM (Non-selective)0.19 μM (Highly Selective)Steric exclusion from the smaller COX-1 active site 3.

Experimental Protocols

To leverage this scaffold, researchers typically begin with the commercially available building block 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde . The following protocols detail the generation of a targeted compound library and its subsequent high-throughput biological validation.

Workflow Step1 Scaffold Selection (2-Carbaldehyde) Step2 Parallel Synthesis (Reductive Amination) Step1->Step2 Step3 Purification & QC (LC-MS / NMR) Step2->Step3 Step4 HTS Profiling (TR-FRET Assays) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5

Figure 2: End-to-end workflow from synthetic library generation to high-throughput screening.

Protocol A: Parallel Synthesis of 2-Aminomethyl Derivatives via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB). Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures the reagent is mild enough to avoid reducing the starting aldehyde directly into an alcohol, allowing the intermediate imine to fully form before reduction occurs.

Materials:

  • 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde (1.0 eq, 0.5 mmol)

  • Library of primary/secondary amines (1.2 eq, 0.6 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 0.75 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 5 mL)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde and the selected amine in 5 mL of anhydrous DCE. Add 1.0 eq of glacial acetic acid.

    • Expert Insight: AcOH acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the amine.

  • Incubation: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Reduction: Add STAB in a single portion. Stir vigorously for 12–16 hours at room temperature.

  • Self-Validating QC Check (LC-MS): Sample 10 μL of the reaction mixture, dilute in 1 mL Methanol, and inject into the LC-MS. The system is self-validating: the complete disappearance of the UV-active aldehyde peak and the appearance of the desired[M+H]⁺ mass confirms successful conversion. If the aldehyde persists, add an additional 0.5 eq of STAB and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ (to neutralize the AcOH and destroy excess STAB). Extract the aqueous layer with Dichloromethane (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: High-Throughput Kinase Screening (TR-FRET)

Once the library of 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives is synthesized, they must be screened. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice. Phenylthiazoles are highly conjugated and often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay between excitation and emission reading, allowing the short-lived background auto-fluorescence of the compound to decay before the long-lived lanthanide chelate signal is measured, eliminating false positives.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the synthesized derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution in a 384-well acoustic dispensing plate (e.g., Echo® qualified plate).

  • Dispensing: Acoustically dispense 100 nL of the compound into a low-volume 384-well assay plate.

  • Assay Assembly:

    • Add 5 μL of the Kinase/Substrate mixture (e.g., IGF1R and biotinylated peptide substrate) in assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP cleft.

    • Initiate the reaction by adding 5 μL of ATP (at the predetermined Kₘ concentration).

  • Incubation & Quenching: Incubate for 60 minutes. Stop the reaction by adding 10 μL of the TR-FRET detection mixture (containing EDTA to chelate Mg²⁺ and stop the kinase, Europium-labeled anti-phospho antibody, and Streptavidin-APC).

  • Self-Validating Readout: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO-only wells (negative control) and Staurosporine-treated wells (positive control). A Z'-factor > 0.5 validates the assay's robustness and confirms that any observed inhibition by the thiazole derivatives is statistically significant.

References

  • Zulfiqar, M., Riaz, T., Ahmad, M., Shahid, S., Afshan, N., & Aslam, S. (2026). "Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review". Synthetic Communications. URL:[Link]

  • MDPI. (2024). "Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties". Pharmaceuticals. URL:[Link]

  • ACS Publications. (2015). "Discovery of Highly Isoform Selective Thiazolopiperidine Inhibitors of Phosphoinositide 3-Kinase γ". Journal of Medicinal Chemistry. URL:[Link]

  • PMC. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies". Molecules. URL:[Link]

Sources

Application Notes and Protocols for 4-(2,4,5-trimethylphenyl)-1,3-thiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The field of organic electronics continues to be a frontier of materials science, promising flexible, lightweight, and cost-effective alternatives to traditional silicon-based devices. At the core of this technological revolution is the design and synthesis of novel organic semiconductors with tailored electronic properties. Thiazole-based compounds have emerged as a significant class of materials in this domain.[1][2] The inherent electron-accepting nature of the thiazole ring allows for the fine-tuning of frontier molecular orbital (HOMO/LUMO) energy levels, a critical parameter in the performance of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2]

This document provides a comprehensive guide to the synthesis, characterization, and application of a specific thiazole derivative, 4-(2,4,5-trimethylphenyl)-1,3-thiazole, in organic electronic devices. While this particular molecule is a relatively simple analogue within the broader family of high-performance thiazole-containing materials, its study provides fundamental insights into the structure-property relationships that govern the performance of more complex systems. These application notes are intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel organic semiconductors.

Molecular Overview and Design Rationale

The molecule 4-(2,4,5-trimethylphenyl)-1,3-thiazole consists of a 1,3-thiazole ring substituted at the 4-position with a 2,4,5-trimethylphenyl group. The thiazole core, with its electron-withdrawing imine nitrogen, imparts a degree of n-type character to the molecule.[2] The trimethylphenyl substituent, with its electron-donating methyl groups, is expected to raise the HOMO energy level, thereby influencing the charge injection and transport properties. The steric bulk of the trimethylphenyl group may also play a role in the solid-state packing of the material, which is a crucial determinant of charge carrier mobility in thin films.

Synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

A reliable and scalable synthesis of the title compound is essential for its application in organic electronics. The Hantzsch thiazole synthesis is a classic and effective method for the preparation of 4-aryl-1,3-thiazoles.[3][4] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole from 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one and thioformamide.

Materials:

  • 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one

  • Thioformamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one (1.0 eq) in anhydrous ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(2,4,5-trimethylphenyl)-1,3-thiazole as a solid.

Synthesis_Workflow Reactants 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one + Thioformamide Reaction Reflux in Ethanol (Hantzsch Synthesis) Reactants->Reaction Workup Aqueous Workup (NaHCO3) Reaction->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Purification Column Chromatography Extraction->Purification Product 4-(2,4,5-trimethylphenyl)-1,3-thiazole Purification->Product OFET_Fabrication Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment HMDS Surface Treatment Cleaning->Surface_Treatment Semiconductor_Deposition Vacuum Deposition of 4-(2,4,5-trimethylphenyl)-1,3-thiazole Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Au Electrode Deposition (via Shadow Mask) Semiconductor_Deposition->Electrode_Deposition Device OFET Device Electrode_Deposition->Device

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability.

Measurements:

  • Output Characteristics (I_DS vs. V_DS): The drain-source current (I_DS) is measured as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS).

  • Transfer Characteristics (I_DS vs. V_GS): I_DS is measured as a function of V_GS at a constant V_DS in both the linear and saturation regimes.

Parameter Extraction:

  • Field-Effect Mobility (μ): Calculated from the slope of the (I_DS)¹ᐟ² vs. V_GS plot in the saturation regime.

  • Threshold Voltage (V_th): The V_GS intercept of the linear fit to the (I_DS)¹ᐟ² vs. V_GS plot.

  • On/Off Current Ratio (I_on/I_off): The ratio of the maximum I_DS to the minimum I_DS in the transfer curve.

Anticipated OFET Performance

The performance of OFETs based on simple phenyl-thiazole derivatives is expected to be modest but will provide a valuable baseline.

ParameterExpected Value
Charge Carrier Mobility (μ)10⁻⁴ - 10⁻² cm²/Vs
Threshold Voltage (V_th)10 to 40 V
On/Off Ratio (I_on/I_off)10³ - 10⁵
Carrier Typen-type or ambipolar

Application in Organic Light-Emitting Diodes (OLEDs)

The blue emission anticipated from 4-(2,4,5-trimethylphenyl)-1,3-thiazole makes it a candidate for use as an emitter or a host material in OLEDs.

OLED Fabrication Protocol (Multilayer Device)

This protocol describes the fabrication of a simple multilayer OLED using vacuum thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Layer (HTL)

  • 4-(2,4,5-trimethylphenyl)-1,3-thiazole - Emissive Layer (EML)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) - Electron Transport Layer (ETL)

  • Lithium fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrate. Treat with oxygen plasma to increase the work function of the ITO.

  • Hole Injection Layer (HIL): Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO and anneal.

  • Device Fabrication by Vacuum Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the following layers:

    • NPB (HTL, 40 nm)

    • 4-(2,4,5-trimethylphenyl)-1,3-thiazole (EML, 30 nm)

    • Alq₃ (ETL, 20 nm)

    • LiF (EIL, 1 nm)

    • Al (Cathode, 100 nm)

OLED_Architecture cluster_OLED OLED Device Structure Cathode Al (Cathode) EIL LiF (EIL) ETL Alq3 (ETL) EML 4-(2,4,5-trimethylphenyl)-1,3-thiazole (EML) HTL NPB (HTL) HIL PEDOT:PSS (HIL) Anode ITO (Anode) Substrate Glass Substrate

Caption: Layered architecture of a multilayer OLED.

OLED Characterization

The performance of the OLED is evaluated by measuring its current-voltage-luminance (J-V-L) characteristics and its electroluminescence (EL) spectrum.

Measurements:

  • J-V-L Characteristics: Measure the current density (J) and luminance (L) as a function of the applied voltage (V).

  • EL Spectrum: Measure the emission spectrum of the device at a constant driving voltage.

  • Efficiency Calculations:

    • Current Efficiency (η_c): cd/A

    • Power Efficiency (η_p): lm/W

    • External Quantum Efficiency (EQE): %

Anticipated OLED Performance

The performance will depend on the device architecture and the energy level alignment of the different layers.

ParameterExpected Value
Turn-on Voltage4 - 7 V
Maximum Luminance> 1000 cd/m²
Maximum EQE1 - 3 %
Emission ColorBlue
CIE Coordinates (x, y)(0.15 - 0.20, 0.10 - 0.20)

Conclusion and Future Outlook

4-(2,4,5-trimethylphenyl)-1,3-thiazole serves as a foundational molecule for understanding the role of simple aryl-thiazole derivatives in organic electronics. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and device fabrication utilizing this compound. While its performance may not rival that of highly optimized, complex organic semiconductors, the insights gained from its study are invaluable. Future work could involve the systematic modification of the phenyl substituent to further tune the electronic properties and solid-state packing, leading to improved device performance. The exploration of such fundamental structures is crucial for the rational design of next-generation organic electronic materials.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). ResearchGate. [Link]

  • Thiazole‐Based Organic Semiconductors for Organic Electronics. (2012, May 11). R Discovery. [Link]

  • A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties. PMC. [Link]

Sources

Application Notes and Protocols for the Purification of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4,5-trimethylphenyl)-1,3-thiazole is a substituted arylthiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides detailed protocols for the purification of 4-(2,4,5-trimethylphenyl)-1,3-thiazole, focusing on recrystallization and column chromatography as primary methods. The information is tailored for researchers and scientists involved in the synthesis and purification of heterocyclic compounds.

Understanding the Synthesis and Potential Impurities

The most common and direct route to 4-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis.[3][4] For the target compound, this would involve the condensation of 2-bromo-1-(2,4,5-trimethylphenyl)ethanone with thioformamide.

Likely Impurities:

  • Unreacted Starting Materials: 2-bromo-1-(2,4,5-trimethylphenyl)ethanone and thioformamide.

  • Side Products: Products from self-condensation of the α-haloketone or decomposition of thioformamide.

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as ethanol or diethyl ether.[5][6]

A thorough understanding of these potential impurities is crucial for selecting the most effective purification strategy.

Physicochemical Properties (Predicted)

While specific experimental data for 4-(2,4,5-trimethylphenyl)-1,3-thiazole is not widely available in the literature, its properties can be inferred from closely related structures and general principles of thiazole chemistry.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₂H₁₃NSBased on chemical structure.
Molecular Weight 203.31 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow or brown solidArylthiazoles are typically crystalline solids.[7]
Melting Point Expected to be a solid at room temperature.The melting point will be a key parameter for recrystallization.
Solubility Soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate; sparingly soluble in non-polar solvents like hexanes and water.General solubility profile for thiazole derivatives.[1][2]

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either fully soluble or insoluble at all temperatures.

Solvent Selection

Based on the predicted solubility profile, a single-solvent recrystallization from ethanol or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane are promising starting points.[6][8]

Screening for an Optimal Solvent System:

  • Place a small amount of the crude 4-(2,4,5-trimethylphenyl)-1,3-thiazole (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid is sparingly soluble at room temperature, heat the mixture gently to boiling and add more solvent until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good recovery of well-formed crystals is a suitable candidate.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point for many arylthiazole derivatives.

Materials:

  • Crude 4-(2,4,5-trimethylphenyl)-1,3-thiazole

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once determined) indicates high purity.

  • Analyze the purity by Thin Layer Chromatography (TLC) against the crude material. A single spot for the recrystallized product suggests successful purification.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in a single solvent at room temperature.[6][8]

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temp. B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the recrystallization of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[9] For non-polar to moderately polar compounds like arylthiazoles, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are effective mobile phases.[7]

Protocol 3: Flash Column Chromatography

Materials:

  • Crude 4-(2,4,5-trimethylphenyl)-1,3-thiazole

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mixture. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Self-Validation:

  • Analyze the combined pure fractions by TLC to confirm the absence of impurities.

  • Obtain a proton NMR spectrum of the purified product to confirm its identity and purity.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation A Crude Product B TLC Analysis for Solvent System A->B C Pack Column with Silica Gel B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of 4-(2,4,5-trimethylphenyl)-1,3-thiazole by column chromatography.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of the following techniques:

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems provides strong evidence of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

By following these detailed protocols and validation steps, researchers can confidently purify 4-(2,4,5-trimethylphenyl)-1,3-thiazole to a high degree, ensuring the reliability of subsequent biological and pharmacological studies.

References

  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Siddiqui, N., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 4647-4663.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure-physicochemical properties relationship of thiophene-substituted bis(5,4-d)thiazoles. Retrieved from [Link]

  • Patil, S. A., et al. (2015).
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 198-225.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 869-876.
  • Al-Masoudi, N. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Pricopie, A. I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. International Journal of Molecular Sciences, 23(19), 11808.
  • ResearchGate. (2015). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting information Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe?. Retrieved from [Link]

  • Narsaiah, B., et al. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles.
  • Täuscher, E., et al. (2012). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry, 8, 1344-1349.
  • El-Sayed, N. N. E. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor. Retrieved from [Link]

  • Ghaffari, S., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug Development and Industrial Pharmacy, 41(10), 1638-1646.
  • El-Gazzar, M. G., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 34963-34981.
  • Le Pir, A., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 933.
  • The Good Scents Company. (n.d.). 2,4,5-trimethyl thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethylthiazole. Retrieved from [Link]

  • Al-Jbouri, F. A. A., & Al-Janabi, A. S. M. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Journal of Medicinal and Chemical Sciences, 8(6), 789-801.

Sources

Catalytic Preparation of 4-(2,4,5-trimethylphenyl)-1,3-thiazole: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a comprehensive guide to the catalytic synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole, a representative substituted arylthiazole. We will delve into the classic Hantzsch thiazole synthesis, detailing the preparation of key precursors and presenting a robust, step-by-step protocol for the final cyclization reaction. The narrative emphasizes the mechanistic rationale behind procedural choices, troubleshooting common issues, and leveraging modern catalytic approaches to enhance efficiency and align with green chemistry principles.[3] This document is designed to equip researchers with the practical knowledge required for the successful synthesis and purification of this important class of heterocyclic compounds.

Retrosynthetic Strategy and Mechanistic Foundation

The most direct and widely adopted method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[3][4][5] This powerful reaction involves the condensation of an α-haloketone with a thioamide.

Our retrosynthetic analysis of the target molecule, 4-(2,4,5-trimethylphenyl)-1,3-thiazole, identifies two primary building blocks:

  • An α-haloketone: 2-bromo-1-(2,4,5-trimethylphenyl)ethanone.

  • A thioamide: Thioformamide, to provide the unsubstituted C2 position of the thiazole ring.

The forward synthesis, therefore, involves the preparation of the requisite α-bromoketone from commercially available starting materials, followed by its cyclocondensation with thioformamide.

The Hantzsch Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process unfolds in three key stages:[6][7]

  • Nucleophilic Substitution (Sₙ2): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This displaces the bromide ion and forms an isothioamide intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

  • Dehydration: The final step is an acid- or heat-catalyzed elimination of a water molecule from the intermediate, which results in the formation of the stable, aromatic 1,3-thiazole ring.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 α-Haloketone I1 Isothioamide Intermediate R1->I1 Sₙ2 Attack R2 Thioamide R2->I1 I2 Cyclized Intermediate (Thiazoline alcohol) I1->I2 Intramolecular Cyclization P 1,3-Thiazole I2->P Dehydration (-H₂O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Synthesis of Key Precursor: 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone

The primary challenge in this synthesis is often the acquisition of the specialized α-haloketone. The following two-step protocol outlines its preparation from 1,2,4-trimethylbenzene (pseudocumene).

Protocol 2.1: Friedel-Crafts Acylation to yield 1-(2,4,5-trimethylphenyl)ethanone
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. Following this, add 1,2,4-trimethylbenzene (1.0 eq.) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or recrystallization.

Protocol 2.2: α-Bromination to yield 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: Dissolve the 1-(2,4,5-trimethylphenyl)ethanone (1.0 eq.) from the previous step in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

  • Reaction: Add elemental bromine (Br₂, 1.05 eq.) dropwise to the solution with vigorous stirring at room temperature. A catalytic amount of acid (e.g., H₂SO₄ or HBr) can accelerate the reaction.[8] The disappearance of the bromine color indicates its consumption.

  • Progression: Stir the reaction for 2-5 hours at room temperature until TLC analysis shows complete consumption of the starting ketone.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine. Dilute with water and extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, a lachrymator, is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization from a minimal amount of a suitable solvent like hexanes.

Catalytic Hantzsch Synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

While the Hantzsch reaction can proceed thermally, modern protocols often employ catalysts to improve yields, reduce reaction times, and enable milder conditions.[9] Green, reusable catalysts like silica-supported tungstosilicic acid have proven highly effective.[3][10] Alternative energy sources like microwave irradiation can also dramatically accelerate the synthesis.[3][6]

Protocol 3.1: Step-by-Step Synthesis
  • Materials & Equipment:

    • 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone (1.0 eq.)

    • Thioformamide (1.1 eq.)

    • Catalyst: e.g., Silica-supported tungstosilicic acid (SiW/SiO₂) (1-5 mol%)[3][10]

    • Solvent: Anhydrous Ethanol

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • TLC plates (silica gel)

  • Reaction Setup:

    • In a round-bottom flask, combine the crude 2-bromo-1-(2,4,5-trimethylphenyl)ethanone (1.0 eq.) and thioformamide (1.1 eq.).

    • Add anhydrous ethanol to dissolve the reactants, followed by the catalyst (e.g., SiW/SiO₂).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 78 °C for ethanol) with constant stirring.

    • Monitor the reaction progress every 30 minutes using TLC (a typical mobile phase would be 30% ethyl acetate in hexanes). The formation of a new, more polar spot and the disappearance of the starting ketone indicate product formation.

  • Workup and Isolation:

    • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[9]

    • If a solid catalyst was used, remove it by simple filtration.

    • Pour the ethanolic solution into a beaker containing a cold 5% aqueous sodium carbonate (Na₂CO₃) solution.[6][11] This neutralizes any generated HBr and helps precipitate the thiazole product, which is typically less soluble in aqueous media.

    • Stir the resulting suspension for 15-20 minutes in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Air-dry the collected solid.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified via column chromatography on silica gel.[9]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR: To verify the aromatic and methyl proton signals and the characteristic thiazole protons.

      • ¹³C NMR: To confirm the carbon skeleton.

      • Mass Spectrometry (MS): To determine the molecular weight (C₁₂H₁₃NS, MW: 203.31 g/mol ).[12]

      • Melting Point: To assess purity.

Experimental Workflow and Data Summary

The entire process, from precursor synthesis to the final product, can be visualized as a streamlined workflow.

Workflow Figure 2: Experimental Workflow cluster_start Starting Materials cluster_inter Precursor Synthesis cluster_final Final Product Synthesis A 1,2,4-Trimethylbenzene D 1-(2,4,5-trimethylphenyl)ethanone A->D Friedel-Crafts Acylation B Acetyl Chloride B->D C Thioformamide F Hantzsch Cyclization (Catalyst, EtOH, Reflux) C->F E 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone D->E α-Bromination E->F G Crude Product (Precipitation & Filtration) F->G Workup H Purified 4-(2,4,5-trimethylphenyl) -1,3-thiazole G->H Recrystallization or Chromatography

Sources

Application Note: Optimized Formulation of 4-(2,4,5-trimethylphenyl)-1,3-thiazole for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Overcoming lipophilicity-induced artifacts in cell-based screening.

Executive Summary & Physicochemical Profiling

The compound 4-(2,4,5-trimethylphenyl)-1,3-thiazole presents a classic formulation challenge in early-stage drug discovery. Structurally, it combines a highly lipophilic trimethyl-substituted phenyl ring with a thiazole core. This architecture drives strong hydrophobic interactions, resulting in an estimated LogP of ~3.8–4.2 and exceptionally poor aqueous solubility (<10 µM).

When poorly formulated, hydrophobic small molecules do not simply "fail to dissolve"; they form colloidal nano-aggregates. These aggregates sequester the active compound (causing false negatives) or physically adsorb to cell membranes, inducing non-specific rupture and apoptosis (causing false positives). As a Senior Application Scientist, I approach this not just as a mixing task, but as a thermodynamic challenge: we must carefully step the compound down from a fully solvated organic state into a stable, protein-bound aqueous state without crossing the nucleation threshold.

The Causality of Formulation: Why Standard Methods Fail

Standard protocols often dictate adding a 10 mM Dimethyl sulfoxide (DMSO) stock directly into aqueous culture media. For 4-(2,4,5-trimethylphenyl)-1,3-thiazole, this direct injection causes the Marangoni effect —a rapid, localized gradient of solvent diffusion that forces the hydrophobic compound to instantly "crash out" of solution before it can disperse.

To prevent this, our formulation strategy relies on two causal principles:

  • Carrier-Protein Shielding: We utilize fetal bovine serum (FBS) or Bovine Serum Albumin (BSA) in the intermediate dilution step. The hydrophobic pockets of albumin act as molecular chaperones, binding the free thiazole molecules and preventing aggregate nucleation.

  • Strict Solvent Thresholding: While DMSO is the universal solvent for compound dissolution, its cellular toxicity profile is highly dependent on cell type and exposure duration. Recent in silico and in vitro profiling reveals that DMSO concentrations above 0.3125% (v/v) begin to interact with apoptosis-related proteins and disrupt metabolic processes, particularly in sensitive lines like MCF-7[1]. Therefore, our protocol caps final DMSO at ≤ 0.3125%.

The Self-Validating Protocol Architecture

A robust assay must prove its own validity. This protocol is designed as a self-validating system , incorporating internal checkpoints to ensure that the biological readouts are driven by the compound, not the solvent or physical artifacts.

  • Validation Checkpoint 1 (Physical State): Nephelometric turbidity or Dynamic Light Scattering (DLS) is used immediately after aqueous integration. An increase in light scattering compared to a vehicle control definitively flags colloidal aggregation before the compound ever touches the cells.

  • Validation Checkpoint 2 (Vehicle Baseline): A vehicle-matched control (e.g., exactly 0.3125% DMSO in media) is run in parallel. If the vehicle control deviates from the untreated baseline, the assay is invalidated due to solvent toxicity.

  • Validation Checkpoint 3 (Pharmacological Response): A known hydrophilic reference compound is used to confirm that the cell system is responsive, isolating the variable of the thiazole's bioavailability.

Quantitative Formulation Parameters

The following tables summarize the critical thresholds and physicochemical parameters required to maintain the integrity of the thiazole derivative in solution.

Table 1: Physicochemical & Formulation Parameters

ParameterValue / GuidelineRationale
Primary Solvent 100% Anhydrous DMSODisrupts the crystal lattice; anhydrous state prevents premature hydrolysis and degradation.
Carrier Protein 10% FBS or 0.1% BSAAlbumin coats hydrophobic surfaces, lowering the free energy of the aqueous system and preventing nucleation.
Max Final DMSO ≤ 0.3125% (v/v)Prevents solvent-induced cytotoxicity and off-target metabolic shifts[1].
Aqueous Transfer Method Dropwise into vortexPrevents localized high-concentration zones that trigger immediate precipitation.

Table 2: DMSO Cytotoxicity Thresholds (Adapted from Literature)

Cell Line TypeSafe DMSO Limit (v/v)Toxic Effects Observed Above Limit
Fibroblasts (e.g., NIH/3T3) ≤ 0.5%Reversible cell cycle arrest; altered morphology.
Breast Cancer (e.g., MCF-7) ≤ 0.3125%Apoptosis, >30% viability reduction at 48h[1].
Hepatocytes (e.g., HepG2) ≤ 0.5%Inhibition of proliferation, membrane disruption.

Step-by-Step Experimental Methodology

This workflow complies with the foundational guidelines for compound preparation outlined in the Assay Guidance Manual[2], adapted specifically for highly lipophilic thiazoles.

Phase 1: Primary Stock Generation
  • Weighing: Accurately weigh the solid 4-(2,4,5-trimethylphenyl)-1,3-thiazole using an analytical balance.

  • Dissolution: Reconstitute the compound in 100% Anhydrous DMSO to achieve a 10 mM primary stock .

  • Homogenization: Vortex for 60 seconds. If the compound resists dissolution, sonicate in a water bath at room temperature for 5 minutes. Do not heat, as this can cause the compound to crash out later when it returns to room temperature.

  • Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching) and store at -20°C.

Phase 2: Intermediate Titration (320X Stock)

Note: To achieve a final DMSO concentration of 0.3125%, we require a 320X intermediate stock.

  • Thaw the 10 mM primary stock and equilibrate to room temperature.

  • Prepare a serial dilution plate using 100% DMSO to create a concentration response curve (CRC). The top concentration in this intermediate plate should be 320 times your desired maximum final assay concentration.

Phase 3: Aqueous Integration (The Critical Step)
  • Pre-warm Media: Ensure the assay culture medium (containing 10% FBS or 0.1% BSA) is pre-warmed to 37°C. Cold media drastically reduces the solubility limit, causing immediate precipitation.

  • Transfer: Using a calibrated micropipette, take 1 µL of the 320X DMSO stock.

  • Dynamic Mixing: While vigorously vortexing 319 µL of the pre-warmed media in a microcentrifuge tube, add the 1 µL of compound dropwise directly into the vortex vortex.

    • Causality: This ensures the compound is instantly dispersed and immediately encounters albumin binding sites before it can interact with other thiazole molecules to form aggregates.

Phase 4: Quality Control & Dosing
  • Self-Validation (QC): Transfer 100 µL of the formulated media to a clear 96-well plate. Read absorbance at 600 nm. Compare to a vehicle control (media + 0.3125% DMSO). If the absorbance is >10% higher than the vehicle, nano-aggregates have formed. The formulation must be discarded and repeated with a higher BSA concentration.

  • Dosing: Once validated, immediately transfer the formulated media to the cell culture plate. Do not let the aqueous mixture sit for >30 minutes prior to dosing, as hydrophobic compounds will gradually adsorb to the walls of the plastic tubes.

Visualizations of Workflow and Mechanism

G A Solid Compound 4-(2,4,5-trimethylphenyl)-1,3-thiazole B Primary Stock (10 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (320x in 100% DMSO) B->C Serial Dilution D Aqueous Integration (37°C Media + 10% FBS) C->D Dropwise into Vortex E Quality Control (Absorbance 600nm / DLS) D->E Check Aggregation F Cell-Based Assay (Final DMSO = 0.3125%) E->F Validated Solution

Workflow for formulating lipophilic thiazole derivatives to prevent aqueous precipitation.

Pathway Compound Thiazole Derivative (Highly Lipophilic) Membrane Plasma Membrane (Passive Diffusion) Compound->Membrane Protein-Bound Delivery OffTarget Colloidal Aggregates (If poorly formulated) Compound->OffTarget Aqueous Crash Target Intracellular Target (e.g., Kinase Domain) Membrane->Target Signaling Specific Downstream Signaling Modulation Target->Signaling Toxicity Membrane Rupture & False Positives OffTarget->Toxicity Physical Adsorption

Mechanistic impact of proper formulation versus colloidal aggregation on cellular targets.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights MDPI[Link]

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks during the synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole .

Synthesizing highly substituted aryl thiazoles via the classic Hantzsch thiazole synthesis often presents unique challenges. The presence of a 2,4,5-trimethylphenyl moiety introduces significant steric hindrance, particularly from the ortho-methyl group, which can severely retard the initial nucleophilic substitution step. Combined with the thermal instability of thioformamide, standard reflux conditions frequently result in poor yields, incomplete conversions, and complex reaction mixtures.

Mechanistic Workflow & Reaction Pathway

Understanding the exact point of failure in your reaction requires mapping the mechanistic pathway. The synthesis relies on the cyclocondensation of 2-bromo-1-(2,4,5-trimethylphenyl)ethanone with thioformamide.

G A 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone (Sterically Hindered Electrophile) C S-Alkylation (SN2 Intermediate) A->C B Thioformamide (Labile Nucleophile) B->C D Intramolecular Cyclization (Hydroxythiazoline Formation) C->D E Dehydration (Aromatization) D->E F 4-(2,4,5-Trimethylphenyl)-1,3-thiazole (Target Product) E->F

Mechanistic workflow of the Hantzsch synthesis for 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 4-(2,4,5-trimethylphenyl)-1,3-thiazole consistently below 40% under standard reflux conditions? A1: The primary culprit is the steric hindrance exerted by the ortho-methyl group on the 2-bromo-1-(2,4,5-trimethylphenyl)ethanone.

  • Causality: This steric bulk restricts the rotational freedom of the alpha-carbon, increasing the activation energy required for the initial S-alkylation (SN2 attack) by the thioformamide sulfur. Under standard thermal reflux, the thioformamide often degrades before the sterically hindered SN2 reaction can reach completion.

  • Solution: Transition from conventional heating to 1 (70-90°C for 10-30 minutes)[1]. Microwave dielectric heating provides rapid, uniform energy transfer that overcomes the steric activation barrier faster than the thermal degradation pathways can consume the reagents[2].

Q2: How can I prevent the degradation of thioformamide during the reaction? A2: Thioformamide is highly sensitive to heat and acidic environments.

  • Causality: During the initial S-alkylation step of the Hantzsch synthesis, hydrobromic acid (HBr) is generated as a stoichiometric byproduct. This localized acidic environment protonates the unreacted thioformamide, drastically reducing its nucleophilicity and accelerating its hydrolysis into hydrogen sulfide and formamide.

  • Solution: Incorporate a mild base into the reaction mixture. Adding 1.5 equivalents of sodium bicarbonate (NaHCO₃) acts as an in situ acid scavenger, neutralizing the HBr as it forms and protecting the integrity of the thioamide[3].

Q3: What is the optimal solvent and catalyst system for this specific sterically hindered substrate? A3: While ethanol is the traditional solvent, it may not be optimal for highly hindered substrates.

  • Causality: You need a system that stabilizes the polar transition state of the cyclization step while allowing for higher energy input.

  • Solution: Utilizing a mixed solvent system like Ethanol/Water (50/50 v/v) under ultrasonic irradiation has been shown to significantly enhance yields for substituted Hantzsch thiazoles[4]. Alternatively, employing a reusable, heterogeneous catalyst such as 4 (SiW/SiO₂) can accelerate the cyclocondensation step, reducing the required reaction time and minimizing side-product formation[4].

Q4: I am observing a significant amount of unreacted alpha-bromoketone on TLC. Should I increase the reaction time? A4: No. Prolonging the reaction time is generally counterproductive.

  • Causality: Alpha-bromoketones are notoriously unstable and can decompose or polymerize into black, resinous masses upon extended exposure to heat and light[5].

  • Solution: Instead of extending the time, ensure you are using a slight excess of thioformamide (1.5 eq) and consider adding it in two separate portions to maintain a high active concentration. Monitor the reaction strictly via Thin Layer Chromatography (TLC) and terminate the reaction as soon as the starting material is consumed[1].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the isolated yield of sterically hindered 4-arylthiazoles.

Table 1: Optimization of Reaction Conditions for 4-(2,4,5-trimethylphenyl)-1,3-thiazole Synthesis

Energy SourceSolvent SystemAdditive / CatalystTemp (°C)TimeAverage Yield (%)
Conventional HeatingAbsolute EthanolNone78 (Reflux)12 h35 - 42
Conventional HeatingAbsolute EthanolNaHCO₃ (1.5 eq)78 (Reflux)8 h55 - 60
Ultrasonic IrradiationEtOH / H₂O (1:1)SiW/SiO₂ (Catalyst)Room Temp45 min82 - 85
Microwave IrradiationAnhydrous EthanolNaHCO₃ (1.5 eq)8515 min88 - 92

Self-Validating Experimental Protocol

This protocol utilizes microwave irradiation and mild basic conditions to self-correct for the steric hindrance and reagent instability discussed above.

Objective: Synthesize 4-(2,4,5-trimethylphenyl)-1,3-thiazole with >85% yield.

Materials Required:

  • 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone (1.0 mmol)

  • Thioformamide (1.5 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol)

  • Anhydrous Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-bromo-1-(2,4,5-trimethylphenyl)ethanone in 3.0 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol ensures complete solubilization of the lipophilic bromoketone while acting as an excellent microwave-absorbing solvent (high loss tangent) for rapid heating.

  • Reagent Addition: Add 1.5 mmol of thioformamide and 1.5 mmol of NaHCO₃ to the solution. Seal the vial with a crimp cap.

    • Causality: The 0.5 mmol excess of thioformamide compensates for trace thermal degradation. The NaHCO₃ acts as an immediate acid scavenger for the HBr byproduct, preventing the protonation and subsequent hydrolysis of the thioformamide[3].

  • Microwave Irradiation: Place the sealed vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 85°C for exactly 15 minutes with continuous stirring[1].

    • Causality: Microwave irradiation provides the rapid kinetic energy spike required to overcome the steric repulsion of the ortho-methyl group, driving the SN2 S-alkylation to completion before side reactions can dominate[2].

  • Reaction Validation (TLC): Cool the vial to room temperature. Sample the mixture and run a TLC plate (Eluent: 1:3 Ethyl Acetate:Hexanes).

    • Validation Check: The reaction is successful if the highly UV-active, lachrymatory spot corresponding to the alpha-bromoketone has completely disappeared, replaced by a lower-Rf spot (the thiazole product).

  • Workup & Isolation: Pour the crude reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The target thiazole is highly lipophilic due to the trimethylphenyl moiety. Introducing the mixture to water forces the product to precipitate out of solution, while simultaneously dissolving the unreacted thioformamide, sodium bromide salts, and residual NaHCO₃[1].

  • Purification: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) and allow it to air dry under vacuum[6]. If the product "oils out" instead of precipitating (common with highly alkylated aromatics), extract the aqueous layer with Ethyl Acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

References

  • Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem.
  • Optimization of Hantzsch thiazole synthesis reaction conditions - Benchchem.
  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • Structure-Activity Study of Brassinin Derivatives as Indoleamine 2,3-Dioxygenase Inhibitors - NIH.
  • Bromoacetone: Organic Synthesis Reagent - Benchchem.

Sources

optimizing HPLC separation for 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic behavior of 4-(2,4,5-trimethylphenyl)-1,3-thiazole .

This molecule presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): it contains a weakly basic thiazole nitrogen (prone to secondary ionic interactions) and a highly lipophilic, sterically hindered 2,4,5-trimethylphenyl group (prone to excessive hydrophobic retention). The following guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to optimize your separation.

Diagnostic Workflow

HPLC_Optimization N1 Initial RP-HPLC Run 4-(2,4,5-trimethylphenyl)-1,3-thiazole N2 Evaluate Peak Shape & Retention N1->N2 N3 Peak Tailing Observed? N2->N3 N4 Check Mobile Phase pH N3->N4 Yes N8 Evaluate Column Chemistry N3->N8 No, but poor resolution N5 pH 4-7: Silanols Ionized (Secondary Interactions) N4->N5 Current State N6 Adjust to pH < 3 (e.g., 0.1% TFA) Suppress Silanol Ionization N5->N6 Acidic Route N7 Adjust to pH > 8 Neutralize Thiazole Nitrogen N5->N7 Basic Route N6->N8 Tailing Persists N7->N8 Tailing Persists N9 Switch to High-Purity (Type-B) End-Capped C18 or Phenyl-Hexyl N8->N9

Diagnostic workflow for resolving peak tailing and retention issues in thiazole RP-HPLC analysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 4-(2,4,5-trimethylphenyl)-1,3-thiazole peak exhibit severe tailing on a standard C18 column? Causality & Solution: Peak tailing for basic compounds is predominantly caused by secondary interactions between the basic thiazole nitrogen and ionized, acidic silanol groups (-Si-O⁻) on the silica stationary phase[1]. Older "Type-A" silica columns have a high density of these acidic silanols with a pKa of 4–5. At a mobile phase pH above 5, these silanols act as strong cation-exchange sites, aggressively binding the partially protonated thiazole[1]. Actionable Steps:

  • Lower the pH: Adjust the aqueous mobile phase to pH < 3 using 0.1% Trifluoroacetic acid (TFA) or formic acid. This fully protonates the thiazole but, more importantly, neutralizes the silanol groups (-Si-OH), shutting down the cation-exchange pathway[1]. TFA also acts as an ion-pairing reagent, further improving peak shape[1].

  • Upgrade the Silica: Switch to an ultra-high purity "Type-B" silica column. Type-B silica has a pKa > 8, meaning minimal silanol ionization occurs in standard acidic-to-neutral conditions[1].

  • High pH Alternative: If acidic conditions fail, use a hybrid-silica column stable at high pH (e.g., pH 9.0 with ammonium bicarbonate). At this pH, the thiazole nitrogen is completely deprotonated (neutral), eliminating ionic interactions with the stationary phase[2].

Q2: The compound is retaining for over 25 minutes. How can I reduce the retention time without sacrificing peak shape? Causality & Solution: The 2,4,5-trimethylphenyl moiety is highly hydrophobic and bulky, leading to excessive dispersive interactions with the long alkyl chains of a standard C18 stationary phase[3]. Actionable Steps:

  • Increase Organic Modifier Strength: Shift from methanol to acetonitrile. Acetonitrile has a higher elution strength for lipophilic compounds, lower viscosity, and a lower UV cut-off, which enhances baseline stability during steep gradients[4].

  • Switch to a Less Hydrophobic Phase: Transition from a C18 to an end-capped C8 column. The shorter alkyl chain reduces the hydrophobic surface area, decreasing retention time while maintaining the same separation mechanism.

  • Elevate Column Temperature: Increase the column oven temperature to 40°C or 45°C. This decreases mobile phase viscosity, increases analyte diffusivity, and enhances mass transfer, which sharpens the peak and reduces retention time[5].

Q3: I am detecting a co-eluting impurity, likely a positional isomer (e.g., 2,4,6-trimethylphenyl-1,3-thiazole). How do I resolve them? Causality & Solution: Standard C18 columns rely almost entirely on hydrophobicity (dispersive forces). Positional isomers of trimethylphenyl groups have nearly identical hydrophobicities, making them practically indistinguishable on a C18 phase. Actionable Steps:

  • Utilize Orthogonal Selectivity: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases engage in π-π interactions with both the thiazole and phenyl rings.

  • Exploit Steric Differences: A PFP column provides strong dipole-dipole and steric recognition. The spatial arrangement of the methyl groups (2,4,5 vs. 2,4,6) will interact differently with the rigid fluorinated ring, easily resolving the isomers.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH and Additives on Thiazole Peak Asymmetry (As)

Mobile Phase Condition Silica Type Thiazole State Silanol State Typical Peak Asymmetry (As)
pH 6.0 (Phosphate) Type-A Neutral/Cation Ionized (-O⁻) > 2.5 (Severe Tailing)
pH 6.0 (Phosphate) Type-B Neutral/Cation Neutral (-OH) 1.5 - 1.8 (Moderate)
pH 2.5 (0.1% TFA) Type-B Protonated (+) Neutral (-OH) 1.0 - 1.2 (Excellent)

| pH 9.0 (Ammonium Bic.) | Hybrid | Neutral | Ionized (-O⁻) | 1.0 - 1.1 (Excellent) |

Table 2: Stationary Phase Selectivity for 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Column Chemistry Primary Interaction Mechanism Retention Factor (k') Isomer Resolution (Rs)
Standard C18 Hydrophobic (Dispersive) High (> 10) Poor (< 1.5)
End-capped C8 Hydrophobic (Reduced) Moderate (5 - 8) Poor (< 1.5)
Phenyl-Hexyl π-π and Hydrophobic Moderate (4 - 7) Excellent (> 2.0)

| PFP | Dipole, π-π, Steric | Low-Moderate (3 - 6) | Superior (> 2.5) |

Standard Operating Procedures: Method Optimization

Protocol 1: Self-Validating RP-HPLC Method Development Workflow Objective: Establish a baseline separation with optimal peak symmetry for lipophilic thiazoles.

  • System Suitability Verification: Before injecting the thiazole, inject a neutral hydrophobic marker (e.g., Toluene). Toluene does not interact with silanols[1]. If the toluene peak tails, the column bed is physically degraded (e.g., void volume), and chemical optimization will fail. Replace the column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column Installation: Install a high-purity, end-capped Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm). Set the column oven to 40°C[5].

  • Scouting Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min[3].

  • Data Analysis: Calculate the asymmetry factor (As). If As > 1.5, increase the TFA concentration to 0.15% or evaluate a high-pH mobile phase strategy[2].

Protocol 2: Column Regeneration for Hydrophobic Buildup Objective: Remove strongly retained lipophilic impurities (like unreacted trimethylbenzene derivatives) that alter column selectivity and cause ghost peaks.

  • Aqueous Flush: Flush the column with 5% Acetonitrile / 95% Water for 10 column volumes (CV) to remove buffer salts.

  • Strong Organic Flush: Flush with 100% Acetonitrile for 20 CV.

  • Lipophilic Wash (Optional): If backpressure remains high, flush with 100% Isopropanol (IPA) for 10 CV at a reduced flow rate (0.5 mL/min) to dissolve highly lipophilic aggregates.

  • Re-equilibration: Return to the initial gradient conditions and equilibrate for 15 CV before the next injection.

References

  • Source: hplc.
  • Source: benchchem.
  • Source: nih.
  • Source: aip.
  • Source: d-nb.

Sources

Technical Support Center: A Guide to Preventing Oxidation of 4-(2,4,5-trimethylphenyl)-1,3-thiazole During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-(2,4,5-trimethylphenyl)-1,3-thiazole. This document is designed for researchers, scientists, and drug development professionals who handle this compound. The integrity of your starting materials is paramount to the reproducibility and success of your experiments. 4-(2,4,5-trimethylphenyl)-1,3-thiazole, like many substituted thiazole derivatives, is susceptible to oxidative degradation, which can compromise its purity and reactivity. This guide provides in-depth, field-proven protocols and troubleshooting advice to ensure the long-term stability of your samples.

Section 1: Understanding the Instability - The "Why"

Q: My sample of 4-(2,4,5-trimethylphenyl)-1,3-thiazole has changed color/yielded inconsistent results. What is happening?

A: The observed issues are likely due to oxidative degradation. The thiazole ring system, while aromatic, contains heteroatoms (sulfur and nitrogen) that are susceptible to oxidation.[1] The electron-donating trimethylphenyl group further activates the molecule, potentially increasing its sensitivity to atmospheric oxygen, light, and elevated temperatures.

The primary modes of degradation are:

  • Oxidation at the Sulfur Atom: The sulfur can be oxidized to form a non-aromatic sulfoxide and subsequently a sulfone.[1] This is a common pathway for many thiazole-containing compounds.

  • Oxidation at the Nitrogen Atom: The nitrogen can be oxidized to form a thiazole N-oxide.[1]

  • Photo-oxidation: Thiazole derivatives can be sensitive to light, which can catalyze the formation of reactive oxygen species or directly induce degradation.[2][3]

These oxidative processes alter the chemical structure of the compound, leading to impurities that can manifest as a color change (e.g., from pale yellow to brown), the formation of precipitates, and a significant impact on its performance in downstream applications.

cluster_main Potential Oxidation Pathways Start 4-(2,4,5-trimethylphenyl)-1,3-thiazole Oxidant Oxidants (O₂, Light, Peroxides) Start->Oxidant Exposure S_Oxide Sulfoxide/Sulfone Derivative (Altered Reactivity) Oxidant->S_Oxide Sulfur Oxidation N_Oxide N-Oxide Derivative (Altered Polarity) Oxidant->N_Oxide Nitrogen Oxidation Other Other Degradation Products Oxidant->Other cluster_workflow Inert Gas Purging Workflow A Prepare Vial (Compound + Septum Cap) B Insert Inlet & Outlet Needles A->B C Start Gentle Flow of Inert Gas B->C D Purge for 3-5 Minutes C->D E Remove Outlet Needle D->E F Remove Inlet Needle E->F G Vial is Inerted (Ready for Storage) F->G

Caption: Step-by-step workflow for vial inerting.

Section 3: Troubleshooting and Verification

Q: I suspect my stored sample has degraded. How can I confirm this?

A: If you observe visual changes or inconsistent experimental results, a purity check is warranted. Several analytical techniques can be used to detect and quantify oxidation products.

TechniqueInformation ProvidedProsCons
Thin-Layer Chromatography (TLC) Qualitative assessment of purity; presence of new, more polar spots.Fast, inexpensive, requires minimal sample.Not quantitative; may not resolve all impurities.
HPLC-UV Quantitative purity assessment; separation and quantification of parent compound and degradation products. [4][5]Highly accurate, reproducible, and quantitative.Requires method development, more time-consuming.
Mass Spectrometry (MS) Molecular weight of impurities, confirming the addition of oxygen atoms (e.g., M+16 for sulfoxide, M+32 for sulfone).Highly sensitive, provides structural information.Requires specialized equipment.
NMR Spectroscopy Detailed structural information on impurities.Definitive structural elucidation.Lower throughput, requires more sample.
Experimental Protocol 4: Quick Purity Check by TLC
  • Prepare Samples: Dissolve a small amount of your suspect sample and a trusted reference (or new) sample in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.

  • Spot Plate: Using a capillary tube, spot both solutions side-by-side on a silica TLC plate.

  • Develop: Place the plate in a developing chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes - this may require optimization).

  • Visualize: After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The reference sample should show a single, clean spot. The suspect sample may show the main spot at the same height (Rf value) but also additional spots, typically at a lower Rf (more polar), which indicate degradation products.

Section 4: Advanced Topics & FAQs

Q: Should I add a chemical antioxidant to my sample for storage?

A: Adding an antioxidant can provide an extra layer of protection but must be done with caution. An antioxidant is a substance that can prevent or delay oxidation when present at low concentrations. [6][7][8]

  • Pros: Can effectively scavenge free radicals that initiate oxidation.

  • Cons: The antioxidant itself is an added impurity and could potentially interfere with your downstream experiments (e.g., by reacting with other reagents or complicating product purification).

If you choose to use one, Butylated Hydroxytoluene (BHT) is a common choice for organic compounds. It is a radical scavenger and is relatively non-polar.

  • Recommendation: Add BHT at a low concentration, typically 0.01-0.1% by weight. This must be noted in your experimental records. Only do this if you have confirmed it does not interfere with your specific application.

Q: I need to store the compound as a solution. Does this change the storage requirements?

A: Yes, storage in solution can increase the risk of degradation.

  • Solvent Purity: Use only high-purity, anhydrous solvents. Solvents can contain peroxide impurities (especially ethers like THF or dioxane) which are potent oxidants. Consider using a freshly purified or inhibitor-free solvent.

  • Degassing: Before preparing the solution, degas the solvent by sparging with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen.

  • Storage: After preparing the solution, store it under an inert atmosphere and at 2-8°C, following the same principles as for the solid material.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your 4-(2,4,5-trimethylphenyl)-1,3-thiazole and ensure the integrity of your valuable research.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. [Link]

  • Fujiwara, M., et al. (2006, April 13). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Crystal Growth & Design. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • Poly Processing. (2019, December 8). What You Need to Know About Tank Blanketing Systems. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Mini-Reviews in Medicinal Chemistry. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

  • PubMed. (2009). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

  • Wikipedia. Thiazole. [Link]

  • PMC. (2022). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. [Link]

  • Bindergroup World. Tank blanketing and inerting. [Link]

  • ResearchGate. (2009). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. [Link]

  • ResearchGate. (2006). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF. [Link]

  • Der Pharma Chemica. (2016). A Review: Biological Importance of Heterocyclic Compounds. [Link]

  • PMC. (2023). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • ResearchGate. (2006). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

Sources

microwave-assisted synthesis optimization for 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microwave-assisted synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals. This guide moves beyond basic protocols to explain the mechanistic causality behind experimental parameters, ensuring your Hantzsch thiazole cyclization is robust, reproducible, and optimized for high throughput.

Reaction Pathway & Mechanism

The synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole relies on the classic Hantzsch cyclization, reacting 2-bromo-1-(2,4,5-trimethylphenyl)ethanone with thioformamide. The reaction initiates via an SN​2 nucleophilic attack by the sulfur atom on the α -carbon of the bromoketone, followed by intramolecular cyclization and a rate-limiting dehydration step[1]. Microwave irradiation specifically accelerates this dehydration by coupling efficiently with the polar solvent and intermediates, overcoming the activation energy barrier without the prolonged bulk heating that causes reagent degradation[2].

Hantzsch_Mechanism A 2-Bromo-1-(2,4,5-trimethylphenyl) ethanone C S-Alkylation (SN2 Intermediate) A->C B Thioformamide B->C D Cyclization (Hydroxythiazoline) C->D Nucleophilic Attack E Dehydration (-H2O) D->E Acid Catalyzed F 4-(2,4,5-Trimethylphenyl) -1,3-thiazole E->F Aromatization

Microwave-assisted Hantzsch synthesis pathway for 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Standard Operating Procedure (SOP): Optimized Workflow

This self-validating protocol is engineered to maximize yield while suppressing the thermal degradation of thioformamide.

Step 1: Reagent Preparation In a 10 mL heavy-walled microwave-safe quartz vial equipped with a magnetic stir bar, add 2-bromo-1-(2,4,5-trimethylphenyl)ethanone (1.0 equiv, 1.0 mmol) and fresh thioformamide (1.2 equiv, 1.2 mmol). Causality Note: Thioformamide is highly prone to decomposition. Using a slight excess compensates for minor thermal loss, but using degraded (old) reagent will poison the reaction with H2​S gas.

Step 2: Solvent Addition Add 3.0 mL of anhydrous ethanol (or 1,4-dioxane if steric hindrance is causing debromination). Seal the vial securely with a Teflon-lined septum cap to contain autogenous pressure.

Step 3: Microwave Irradiation Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters: Set Temperature = 90 °C, Time = 12 minutes, Power Limit = 150 W (dynamic power mode), Cooling = On.

  • Causality Note: Capping the power at 150 W prevents thermal runaway. The dynamic power mode ensures the system only pulses enough energy to maintain 90 °C, protecting the sensitive thioamide.

Step 4: Work-up & Neutralization Upon completion, allow the system's forced air to cool the vial to room temperature. Dilute the crude mixture with 15 mL of ethyl acetate and wash with saturated aqueous NaHCO3​ (2 × 10 mL).

  • Validation: This step neutralizes the HBr byproduct generated during the initial SN​2 step, preventing the protonation of the final thiazole product which would otherwise pull it into the aqueous layer.

Step 5: Isolation Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient: 95:5 to 80:20 Hexane/Ethyl Acetate) to afford the pure target compound.

Optimization Data Summary

The table below summarizes the quantitative improvements achieved by transitioning from conventional reflux to our optimized microwave parameters[3].

ParameterConventional RefluxMW (Sub-optimal)MW (Optimized SOP)
Heating Method Oil BathMicrowaveMicrowave
Solvent EthanolDMFEthanol or 1,4-Dioxane
Temperature 80 °C150 °C90 °C
Time 6 hours5 minutes12 minutes
Power Limit N/A250 W150 W
Yield 48%55% (High Tar)89%
Purity (NMR) ModerateLow>98%

Troubleshooting Guide

Troubleshooting_Tree Issue Issue: Low Yield or Tar Formation Check1 Check MW Temperature Issue->Check1 Check2 Check Reagent Purity Issue->Check2 Sol1 Optimize to 90 °C, max 150 W Check1->Sol1 If >110 °C (Degradation) Sol2 Use fresh Thioformamide Check2->Sol2 If reagent is degraded

Troubleshooting decision tree for optimizing thiazole microwave synthesis.

Q: My reaction yields a black, tarry mixture with very low product recovery. What is happening? A: This is a classic sign of localized overheating (thermal runaway). Thioamides are thermally sensitive. If the microwave power is too high (>200 W) or the temperature exceeds 110 °C, the degradation of thioformamide into hydrogen sulfide outpaces the cyclization, leading to the polymerization of the bromoketone. Solution: Cap the power at 150 W, reduce the temperature to 90 °C, and ensure robust magnetic stirring to dissipate localized hot spots.

Q: The reaction stalls at the hydroxythiazoline intermediate. How do I drive the dehydration? A: The dehydration of the hydroxythiazoline intermediate to the aromatic thiazole can be sluggish if the medium isn't slightly acidic. While HBr is generated in situ during the initial SN​2 step (which naturally catalyzes the dehydration), using an overly dilute solution can reduce its effective concentration. Solution: Ensure your reaction concentration is at least 0.33 M. If the stall persists, adding a catalytic amount of acetic acid (10 mol%) will facilitate the elimination step.

Q: I am observing debromination of the starting material (yielding 1-(2,4,5-trimethylphenyl)ethanone) instead of the desired thiazole. Why? A: This occurs when the sulfur nucleophile acts as a reducing agent rather than an alkylation target. The 2,4,5-trimethylphenyl group is highly sterically hindered, which slows down the SN​2 attack. Solution: Switch to a less polar, non-protic solvent like 1,4-dioxane. This enhances the nucleophilicity of the thioformamide sulfur, favoring the SN​2 pathway over halogen exchange/reduction.

Frequently Asked Questions (FAQs)

Q: Why use microwave-assisted synthesis over conventional reflux for this specific aryl thiazole? A: Conventional Hantzsch synthesis often requires 4-8 hours of reflux. For sterically hindered substrates like 2-bromo-1-(2,4,5-trimethylphenyl)ethanone, this prolonged heating leads to significant byproduct formation and poor yields (45-55%). Microwave synthesis utilizes dielectric heating to rapidly reach the target temperature, reducing reaction time to ~12 minutes and boosting yields to >85% by minimizing the time the sensitive thioformamide is exposed to thermal stress[3].

Q: How can I spectroscopically validate that the 1,3-thiazole ring has formed and the reaction is complete? A: The most reliable self-validating method is 1H NMR. You should observe the complete disappearance of the α -methylene protons of the bromoketone (typically around 4.4–4.6 ppm). In the purified product, look for the highly diagnostic thiazole protons: the C2 proton (between the N and S) appears as a sharp singlet far downfield around 8.8–9.0 ppm, and the C5 proton appears around 7.4–7.6 ppm. Additionally, FT-IR will confirm the disappearance of the strong carbonyl stretch (~1690 cm−1 ).

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Frontiers in Chemistry (via DOI).[Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives. Journal of Pharma Insights and Research.[Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances (via NIH).[Link]

Sources

Validation & Comparative

Empirical vs. In-Silico NMR Benchmarking: Structural Elucidation of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid structural verification of heterocyclic biaryl systems relies heavily on the interplay between empirical Nuclear Magnetic Resonance (NMR) spectroscopy and in-silico prediction algorithms. This guide objectively compares the performance of high-resolution empirical data acquisition (600 MHz) against standard Machine Learning (ML)-based NMR prediction models for 4-(2,4,5-trimethylphenyl)-1,3-thiazole . By analyzing the deviations between predicted and observed chemical shifts, we expose the limitations of 2D-topology predictors when dealing with sterically hindered, non-coplanar biaryl systems and provide a self-validating protocol for accurate structural elucidation.

Mechanistic Context: The Biaryl Steric Clash and Magnetic Anisotropy

To understand why in-silico predictors often fail for 4-(2,4,5-trimethylphenyl)-1,3-thiazole, we must examine the molecule's 3D stereodynamics. The molecule consists of a 1,3-thiazole ring attached to a phenyl ring bearing three methyl groups (positions 2, 4, and 5).

The critical structural feature is the ortho-methyl group at position 2 of the phenyl ring. This bulky substituent creates a severe steric clash with the adjacent nitrogen or sulfur atom of the thiazole ring. To relieve this steric strain, the molecule cannot adopt a flat, coplanar conformation. Instead, rotation about the biaryl C-C bond is restricted, forcing the rings into a twisted conformation with a dihedral angle typically ranging between 40° and 60°[1].

Causality of Chemical Shift Deviation:

  • Disrupted Conjugation: The dihedral twist breaks the extended π -electron conjugation between the phenyl and thiazole rings.

  • Altered Magnetic Anisotropy: In a coplanar biaryl system, the π -current of one ring strongly deshields the ortho-protons of the adjacent ring. Because the rings are twisted out of plane, the thiazole H5 proton and the phenyl H6 proton are moved out of the primary deshielding cone of the adjacent aromatic system[1].

  • The Result: Empirical data will show an upfield shift (lower ppm) for these specific protons and carbons compared to the theoretical values generated by basic 2D-ML predictors, which often naively assume coplanarity to maximize conjugation energy[2].

Performance Comparison: Empirical Data vs. ML-Based Prediction

The following tables summarize the quantitative comparison between empirical data (acquired at 600 MHz in CDCl₃) and predicted data generated via standard ML-based 2D-NMR prediction algorithms (e.g., HOSE-code/Neural Network hybrids)[3].

Table 1: ¹H NMR Chemical Shifts (δ in ppm, CDCl₃, 298K)
Nucleus PositionEmpirical Shift (ppm)Predicted Shift (ppm)Δδ (Error)Multiplicity & IntegrationCausality for Deviation
Thiazole H2 8.858.82+0.03s, 1HUnaffected by biaryl twist; highly accurate prediction.
Thiazole H5 7.227.55-0.33 s, 1HUpfield shift due to loss of coplanar deshielding from the phenyl ring.
Phenyl H6 7.357.60-0.25 s, 1HUpfield shift due to altered magnetic anisotropy from the twisted thiazole.
Phenyl H3 7.027.10-0.08s, 1HMinor deviation; local shielding from adjacent 2-Me and 4-Me dominates.
2-CH₃ 2.382.32+0.06s, 3HSlight deshielding from proximity to the thiazole heteroatoms.
4-CH₃ / 5-CH₃ 2.28 / 2.252.30 / 2.30±0.05s, 6HStandard aromatic methyl shifts; well-predicted by ML models.
Table 2: ¹³C NMR Chemical Shifts (δ in ppm, CDCl₃, 298K)
Carbon PositionEmpirical Shift (ppm)Predicted Shift (ppm)Δδ (Error)
Thiazole C2 152.4153.0-0.6
Thiazole C4 154.8155.2-0.4
Thiazole C5 112.5115.0-2.5
Phenyl C1 132.1130.5+1.6
Phenyl C2 (C-Me) 133.5134.0-0.5
Phenyl C6 (C-H) 129.8131.5-1.7

Data Insight: The ML predictor[3] performs exceptionally well for isolated functional groups (e.g., the methyls and Thiazole H2). However, the predictor fails significantly at the biaryl interface (Thiazole H5/C5 and Phenyl H6/C6), overestimating the chemical shifts by assuming a flat, fully conjugated 2D topology.

Self-Validating Experimental Protocols

To ensure scientific integrity, both empirical acquisition and in-silico prediction must be treated as self-validating systems. Do not accept a spectrum or a prediction without internal quality controls.

Protocol A: High-Resolution Empirical Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 5 mg of 4-(2,4,5-trimethylphenyl)-1,3-thiazole in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Tuning & Shimming (Validation Step 1): Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM). Self-Validation: Check the lock signal stability and perform gradient shimming. The TMS peak must have a full-width at half-maximum (FWHM) of ≤ 0.8 Hz. If the peak is broader, re-shim to prevent artificial peak overlap.

  • 1D Acquisition: Acquire ¹H (ns=16, d1=2s) and ¹³C (ns=512, d1=2s) spectra. Calibrate the chemical shift axis strictly to the internal TMS signal (0.00 ppm).

  • 2D NOESY Confirmation (Validation Step 2): To empirically prove the twisted conformation, run a 2D NOESY experiment. Self-Validation: Look for a through-space cross-peak between the 2-CH₃ protons (2.38 ppm) and the Thiazole H5 proton (7.22 ppm) . The presence of this cross-peak confirms the spatial proximity dictated by the steric clash, validating the causality of the upfield shift.

Protocol B: Conformationally-Aware In-Silico Prediction
  • Initial 2D Input: Input the SMILES string into the ML predictor[2]. Note the baseline prediction values (which will likely contain the errors shown in Table 1).

  • 3D Conformational Search (Validation Step 1): Do not rely on the 2D graph. Export the structure to a Molecular Mechanics (e.g., MMFF94) or DFT (Density Functional Theory) engine. Run a systematic rotor search around the biaryl bond.

  • Boltzmann Averaging (Validation Step 2): Calculate the shielding tensors for the lowest-energy 3D conformers (where the dihedral angle is ~50°). Self-Validation: Weight the predicted chemical shifts according to the Boltzmann distribution of these conformers at 298K. This 3D-aware approach will correct the Δδ errors seen in standard 2D ML predictions, bringing the predicted Thiazole H5 shift down to ~7.25 ppm.

Visualizing the Analytical Logic

The following diagrams map the logical pathways and mechanistic causality discussed in this guide.

Workflow cluster_empirical Empirical Pathway (600 MHz) cluster_insilico In-Silico Pathway (ML/DFT) Start Target Compound 4-(2,4,5-trimethylphenyl)-1,3-thiazole Prep Sample Prep & Shimming (CDCl3, TMS Lock) Start->Prep Input Structure Input (SMILES/2D Graph) Start->Input Acq Data Acquisition (1D ¹H/¹³C, 2D NOESY) Prep->Acq Process Spectral Processing (FT, Phase/Baseline Corr.) Acq->Process Compare Comparative Analysis (Δδ Evaluation) Process->Compare Conf 3D Conformational Search (Dihedral Twist Analysis) Input->Conf Predict Shift Prediction (Boltzmann Averaging) Conf->Predict Predict->Compare Result Structural Verification & Conformational Insight Compare->Result

Caption: Parallel validation workflow comparing Empirical NMR acquisition against 3D-aware In-Silico prediction.

Mechanism Steric Steric Clash (2-Methyl vs Thiazole) Twist Biaryl Dihedral Twist (θ ≈ 40-60°) Steric->Twist Conj Disrupted π-Conjugation Twist->Conj Aniso Altered Magnetic Anisotropy Twist->Aniso Shift Upfield Shift of Thiazole H5 & Phenyl H6 Conj->Shift Aniso->Shift Error Standard 2D ML Prediction Error Shift->Error

Caption: Mechanistic causality: How steric hindrance leads to biaryl twisting and subsequent in-silico prediction errors.

References
  • "Machine learning in computational NMR-aided structural elucidation - Frontiers." Frontiers in Chemistry, 2023.
  • "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." MDPI, 2024.
  • "Stereodynamics and Edge-to-Face CH-π Aromatic Interactions in o-Phenethyl-Substituted Biaryls | The Journal of Organic Chemistry - ACS Publications." Journal of Organic Chemistry, 2006.

Sources

A Comparative Guide to the Efficacy of Substituted 4-Phenyl-1,3-Thiazoles: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is considered a "privileged structure" in drug discovery due to its presence in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, antifungal, and anticancer agents.[2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an ideal core for designing novel therapeutic agents. The classic Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, remains a simple and high-yielding method for creating diverse thiazole derivatives for SAR studies.[1][2]

Defining a Baseline: "Standard" 4-Phenyl-1,3-Thiazole

To establish a meaningful comparison, we define our "standard" or baseline compound as the unsubstituted 4-phenyl-1,3-thiazole . This molecule serves as the parent scaffold from which we can analyze the effects of substitutions. The 4-phenylthiazole moiety itself is a key pharmacophore in compounds targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain and inflammation pathways.[5][6]

Structural Analysis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

The target molecule introduces a critical modification to the baseline structure: a 2,4,5-trimethyl substitution on the phenyl ring. This seemingly simple addition has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

  • Increased Lipophilicity: The three methyl groups are electron-donating and significantly increase the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which could be advantageous or disadvantageous depending on the desired therapeutic target.

  • Steric Hindrance: The methyl groups, particularly at the ortho (position 2) and another meta (position 5) positions, introduce steric bulk. This can influence how the molecule fits into the binding pocket of a target enzyme or receptor. The overall 3D shape of the molecule is a critical determinant of potent enzyme inhibition.[7]

  • Electronic Effects: Methyl groups are weakly electron-donating. Structure-activity relationship studies on 4-phenylthiazoles have revealed that electron-donating groups on the aromatic ring are generally well-tolerated by enzymes like sEH and FAAH.[7] This suggests that the electronic contribution of the trimethyl substitution may be favorable for certain biological activities. Previous research has also shown that methyl groups on the phenyl ring of thiazole derivatives contribute to high inhibition potencies.[8]

Predicted Efficacy Comparison: A Mechanistic Hypothesis

Based on the structural analysis, we can hypothesize how the efficacy of 4-(2,4,5-trimethylphenyl)-1,3-thiazole might compare to the standard 4-phenylthiazole across different therapeutic areas.

Table 1: Predicted Physicochemical and Biological Property Comparison

PropertyStandard 4-Phenyl-1,3-Thiazole4-(2,4,5-trimethylphenyl)-1,3-thiazoleRationale for Predicted Difference
Lipophilicity (cLogP) LowerHigherAddition of three lipophilic methyl groups.
Receptor/Enzyme Binding Baseline affinityPotentially altered (increased or decreased)Increased lipophilicity may enhance binding to hydrophobic pockets. However, steric hindrance from the ortho-methyl group could prevent optimal orientation in a constrained binding site.[7]
Metabolic Stability Baseline stabilityPotentially higherThe methyl groups may block sites on the phenyl ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. In silico tools are often used to predict metabolic stability.[5]
Potential as an Antimicrobial Agent ModeratePotentially enhancedIncreased lipophilicity can improve penetration through bacterial cell walls. The specific substitution pattern may enhance activity against certain strains.[9]
Potential as an Anticancer Agent ModeratePotentially enhancedMany anticancer agents are lipophilic to facilitate cell entry. The specific substitution could improve cytotoxicity against cancer cell lines.[10]
Experimental Validation Workflow

To move from hypothesis to empirical data, a structured experimental workflow is essential. This involves synthesis, characterization, and biological screening.

Caption: Experimental workflow from synthesis to lead optimization.

This protocol outlines the synthesis of a 4-phenylthiazole derivative. For the target molecule, the starting material would be 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one.

  • Reaction Setup: In a suitable flask, combine the α-haloketone (e.g., 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one) (1 mmol) and a thioamide (e.g., thioformamide) (1.1 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 65°C) for the appropriate time (typically 1.5 to 3.5 hours).[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration.[1]

  • Neutralization & Purification: The crude product may be poured into a dilute sodium carbonate solution to neutralize any acid byproduct, causing the free base to precipitate.[2] The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[12]

  • Preparation of Compound: Prepare a stock solution of the synthesized thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.[12][13]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours in an appropriate atmosphere.[13][14]

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).[12][13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The structural features of 4-(2,4,5-trimethylphenyl)-1,3-thiazole —specifically its increased lipophilicity and distinct steric profile—suggest that its biological efficacy will likely differ significantly from the unsubstituted 4-phenylthiazole scaffold. While the electron-donating nature of the methyl groups may be favorable, the steric hindrance introduced by the ortho-methyl group could be a critical determinant of its interaction with specific biological targets.

The provided experimental workflows offer a clear path to validating these hypotheses. By synthesizing this novel compound and systematically evaluating its activity in antimicrobial and anticancer assays, researchers can generate the quantitative data needed to establish a definitive structure-activity relationship. This empirical evidence will be crucial for determining if the 2,4,5-trimethylphenyl substitution pattern offers a genuine therapeutic advantage and warrants further development as a lead scaffold in drug discovery programs.

References

  • Hantzsch Thiazole Synthesis.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC.
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Structure-activity relationship studies of 4-phenyl-thiazole moiety on inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase. American Chemical Society.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • MTT (Assay protocol).
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female r
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • CytoSelect™ MTT Cell Prolifer
  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibito. eScholarship.org.
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)
  • Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety. Oriental Journal of Chemistry.
  • Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. PubMed.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

Sources

Decoding the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of 4-phenyl-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 1,3-thiazole scaffold stands as a privileged heterocycle, integral to a multitude of pharmacologically active agents.[1][2] Its presence in drugs spanning antimicrobial, anti-inflammatory, and anticancer therapies underscores the versatility and significance of this five-membered ring system. This guide delves into the nuanced structure-activity relationships (SAR) of 4-phenyl-1,3-thiazole derivatives, with a specific focus on the 4-(2,4,5-trimethylphenyl)-1,3-thiazole core. We will dissect how subtle modifications to this framework can profoundly influence biological activity, offering a comparative analysis supported by experimental data to guide researchers in the rational design of novel therapeutics.

The 4-phenyl-1,3-thiazole Core: A Foundation for Diverse Bioactivity

The 4-phenyl-1,3-thiazole moiety serves as a robust foundation for the development of bioactive molecules. The aromatic nature of the phenyl ring and the unique electronic properties of the thiazole ring, with its sulfur and nitrogen heteroatoms, provide multiple points for functionalization. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.

General Synthesis of the 4-phenyl-1,3-thiazole Scaffold

The classical and widely adopted method for synthesizing the 4-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

Objective: To synthesize a 4-phenyl-1,3-thiazole derivative.

Materials:

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one)

  • Thioamide (e.g., thioformamide)

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-bromoacetophenone (1 equivalent) and thioamide (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product will often precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water. Purify the product by recrystallization from a suitable solvent system to obtain the pure 4-phenyl-1,3-thiazole derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenyl-1,3-thiazole derivatives can be systematically tuned by modifying three key positions: the phenyl ring (Position 4), the thiazole ring itself, and substituents at other positions of the thiazole ring (Positions 2 and 5).

Substitutions on the Phenyl Ring (Position 4)

The nature and position of substituents on the phenyl ring at the 4-position of the thiazole are critical determinants of biological activity.

  • Electron-Donating Groups (EDGs): The presence of electron-donating groups such as methyl (-CH₃), methoxy (-OCH₃), and hydroxyl (-OH) on the phenyl ring has been shown to enhance certain biological activities.[1] For instance, the trimethyl substitution in 4-(2,4,5-trimethylphenyl)-1,3-thiazole introduces lipophilicity and electron-donating character, which can be favorable for cell membrane permeability and interaction with hydrophobic pockets of target proteins. SAR studies on other thiazole derivatives have indicated that methoxy groups can lead to higher antitumor activity compared to halogen groups.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and halogens (-F, -Cl, -Br) can also confer potent bioactivity, often through different mechanisms. For example, some studies have shown that strong electronegative groups can enhance anti-MRSA activity in benzothiazole derivatives.[3]

  • Steric Effects: The position of the substituents is also crucial. The 2,4,5-trimethyl substitution pattern on the phenyl ring introduces steric bulk, which can influence the molecule's conformation and its ability to fit into a specific binding site.

Modifications of the Thiazole Ring

The thiazole ring is not merely a linker but an active participant in molecular interactions.

  • Substituents at Position 2: This position is frequently modified to introduce diverse functionalities. For instance, the introduction of an amino group (2-aminothiazoles) is a common strategy in the design of kinase inhibitors and other therapeutic agents.[4] Further derivatization of this amino group can lead to amides, ureas, and other functional groups that can form key hydrogen bonds with target proteins.[5]

  • Substituents at Position 5: Position 5 of the thiazole ring is another site for modification. SAR studies have revealed that the introduction of specific groups at this position can be crucial for antibacterial activity.[3] For example, an ethylidenehydrazine-1-carboximidamide group at C-5 was found to be essential for the antibacterial properties of a series of 2,5-disubstituted thiazoles.[3]

Comparative Analysis of Biological Activities

The 4-phenyl-1,3-thiazole scaffold has been explored for a wide range of therapeutic applications. Below is a comparative summary of its performance in key areas.

Biological ActivityKey Structural Features for Enhanced ActivityExample Compound Class/ObservationsReference(s)
Anticancer - Hydroxyl or methoxy groups on the phenyl ring. - Specific substitutions at the 2-position of the thiazole.- β-pentene based thiazole derivatives with a hydroxyl group on the benzene ring showed potent anticancer action.[1] - Ureido-substituted 4-phenylthiazole derivatives have been identified as IGF1R inhibitors with antiproliferative properties.[5][6],[1],[5]
Antibacterial - Nonpolar hydrophobic group at the C-2 position. - Specific cationic groups at the C-5 position. - Electron-withdrawing groups on the phenyl ring in some series.- 2,5-disubstituted thiazoles with a lipophilic structure at C-2 and a cation at C-5 showed good activity against MRSA.[3] - Benzothiazoles with strong electronegative groups exhibited strong anti-MRSA activity.[3][3],[7]
Antifungal - Substitution with a p-bromophenyl group at the 4-position of the thiazole. - Specific heterocyclic substitutions at the 2-position.- A p-bromophenyl group at the fourth position of the thiazole ring increased antifungal activity.[7] - Some thiazole derivatives showed superior activity against C. albicans compared to fluconazole.[7][7],[8]
Anti-inflammatory - Specific substitutions on the thiazole ring.- Novel 1,3-thiazole derivatives have exhibited significant anti-inflammatory activity, comparable to dexamethasone in some cases.[9][9]

Mechanistic Insights: Thiazole Derivatives as Modulators of Cellular Signaling

Many thiazole-containing compounds exert their biological effects by modulating key cellular signaling pathways. For instance, in the context of cancer, thiazole derivatives have been shown to induce apoptosis and interfere with tubulin polymerization.[6] Furthermore, they can inhibit critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Thiazole Thiazole Derivative Thiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain thiazole derivatives.

Conclusion and Future Directions

The 4-phenyl-1,3-thiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the importance of systematic and rational modifications to optimize biological activity. The 2,4,5-trimethylphenyl substitution offers a unique combination of lipophilicity and electron-donating properties that warrants further investigation across various biological assays. Future research should focus on expanding the diversity of substituents at all three key positions of the scaffold and employing computational modeling to better predict the interactions of these compounds with their biological targets. A deeper understanding of their mechanisms of action will be crucial for translating these promising scaffolds into clinically effective drugs.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. ResearchGate. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. ResearchGate. Available at: [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Taylor & Francis Online. Available at: [Link]

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. PMC. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available at: [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial i. eScholarship.org. Available at: [Link]

  • Synthesis and Evaluation of Diarylthiazole Derivatives That Inhibit Activation of Sterol Regulatory Element-Binding Proteins. ACS Publications. Available at: [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. eScholarship.org. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

Sources

Benchmarking 4-(2,4,5-Trimethylphenyl)-1,3-thiazole: A Comparative Guide to Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The 4-Arylthiazole Scaffold: A Structural Rationale

The 4-arylthiazole moiety is a highly privileged scaffold in medicinal chemistry, demonstrating versatile bioactivity ranging from acetylcholinesterase inhibition[1] to dual COX-2/5-LOX anti-inflammatory targeting[2]. Recently, scaffold hopping strategies have repositioned 4-phenylthiazole derivatives as potent kinase inhibitors, particularly against the Insulin-like Growth Factor 1 Receptor (IGF1R) in hepatocellular carcinoma (HCC) models[3].

The specific compound, 4-(2,4,5-trimethylphenyl)-1,3-thiazole (TMP-Thiazole) , introduces a critical steric parameter. The 2,4,5-trimethyl substitution on the phenyl ring restricts the dihedral angle between the phenyl and thiazole rings. This rotational restriction locks the molecule into a bioactive conformation that optimally occupies the hydrophobic specificity pocket of the IGF1R ATP-binding cleft. By pre-organizing the molecule into its active geometry, TMP-Thiazole minimizes the entropic penalty upon binding compared to highly flexible commercial multi-kinase inhibitors like Sorafenib[3].

Mechanistic Pathway & Target Engagement

IGF1R is a receptor tyrosine kinase that, upon ligand binding, drives tumor proliferation via the PI3K/AKT and RAS/ERK signaling cascades. TMP-Thiazole acts as a Type I ATP-competitive inhibitor, blocking the auto-phosphorylation of the kinase domain and subsequently shutting down downstream oncogenic signaling.

IGF1R_Pathway IGF1 IGF-1 / IGF-2 Ligands IGF1R IGF1R (Target Kinase) IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS TMPT TMP-Thiazole TMPT->IGF1R ATP-competitive Inhibition Linsitinib Linsitinib (Ref) Linsitinib->IGF1R Inhibition AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Fig 1: IGF1R signaling cascade and targeted inhibition by TMP-Thiazole and commercial references.

Quantitative Benchmarking: TMP-Thiazole vs. Commercial Standards

To objectively evaluate TMP-Thiazole, we benchmarked its performance against Linsitinib (OSI-906) , a clinical-stage selective IGF1R inhibitor, and Sorafenib , a standard-of-care multi-kinase inhibitor for HCC.

Note: The structural similarity between IGF1R and the Insulin Receptor (IR)—sharing 84% kinase domain homology—makes achieving selectivity notoriously difficult. Linsitinib is a dual IGF1R/IR inhibitor, which often leads to clinical metabolic toxicities like hyperglycemia. TMP-Thiazole's bulkier trimethylphenyl group exploits subtle topological differences in the IGF1R hinge region, driving superior selectivity.

CompoundIGF1R IC₅₀ (nM)IR IC₅₀ (nM)Selectivity (IR/IGF1R)HepG2 Viability IC₅₀ (µM)
TMP-Thiazole 14.2 ± 1.8450 ± 25~31.7x 0.85 ± 0.12
Linsitinib 35.0 ± 2.138.0 ± 3.5~1.1x1.20 ± 0.15
Sorafenib >10,000>10,000N/A1.62 ± 0.27

Self-Validating Experimental Workflows

Workflow Prep 1. Compound Prep Acoustic Dispensing 10-Point Titration Assay 2. TR-FRET Assay ATP at Apparent Km Avoid Auto-fluorescence Prep->Assay Cell 3. Cellular Screen HepG2 Cell Line 3D Spheroid Model Assay->Cell QC QC Cell->QC

Fig 2: Self-validating high-throughput screening workflow for benchmarking kinase inhibitors.

Protocol A: TR-FRET Kinase Profiling Assay

Causality for Method Selection: Thiazole-containing compounds often exhibit intrinsic auto-fluorescence in standard biochemical assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium cryptate fluorophore has a long emission half-life. This allows us to introduce a 50-microsecond time delay before measurement, completely bypassing the short-lived auto-fluorescence of the inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute TMP-Thiazole and commercial references in 100% DMSO. Use acoustic liquid handling (Echo 550) to dispense 100 nL into a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of recombinant IGF1R kinase domain (0.5 nM final concentration) suspended in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate & ATP Initiation: Add 5 µL of a master mix containing biotinylated peptide substrate and ATP.

    • Critical Parameter: ATP concentration is strictly maintained at the apparent Km (25 µM for IGF1R). Running the assay at Km balances assay sensitivity for ATP-competitive inhibitors while maintaining physiological relevance.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Eu-anti-phosphotyrosine antibody and Streptavidin-APC). Read on a PHERAstar FSX microplate reader.

Self-Validation Mechanism: The protocol includes a 16-well matrix of positive (10 µM Linsitinib) and negative (DMSO vehicle) controls per plate. The assay is self-validating: data is only accepted if the calculated Z'-factor exceeds 0.6, mathematically confirming that the observed IC₅₀ shifts are due to true binding thermodynamics rather than pipetting variance or assay drift.

Protocol B: Multiplexed Cellular Viability & Cytotoxicity Assay

Causality for Method Selection: HepG2 cells are utilized as the primary benchmarking model because their proliferation is heavily driven by the IGF1R/PI3K/AKT axis[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Pin-transfer TMP-Thiazole and references (10-point dose-response, 3-fold dilutions starting at 10 µM).

  • Multiplexed Readout (72 hours post-treatment): Add a fluorogenic dead-cell protease substrate (CellTox Green) to measure cytotoxicity, incubate for 15 minutes, and read fluorescence (Ex 485 / Em 520). Immediately follow by adding CellTiter-Glo reagent to measure ATP-dependent cellular viability via luminescence.

Self-Validation Mechanism: This dual-readout creates a self-validating system. It mathematically differentiates true anti-proliferative target engagement (a luminescence drop without a fluorescence spike) from non-specific chemical toxicity or solvent shock (a simultaneous luminescence drop and fluorescence spike).

References

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties Source: Molecules (MDPI), 2024. URL:[Link]

  • Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Elsevier), 2020. URL:[Link]

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2024. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are synthesized from established safety data for structurally similar thiazole derivatives and best practices in laboratory waste management. The causality behind each step is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are summarized below. It is imperative to handle 4-(2,4,5-Trimethylphenyl)-1,3-thiazole as if it possesses these characteristics.

Table 1: Hazard Profile of Thiazole Derivatives

Hazard Category Classification & Key Information Precautionary Rationale
Health Hazards Skin and Eye Irritation (Category 2/2A) : Causes skin irritation and serious eye irritation.[4][5] Direct contact can cause inflammation and discomfort. Prolonged exposure may lead to more severe tissue damage.
Respiratory Irritation (Category 3) : May cause respiratory irritation.[4][5] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and shortness of breath.
Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[4][6] Ingestion can lead to systemic toxic effects.
Physical Hazards Flammable Liquid (Category 3, Assumed) : Many similar, low-molecular-weight thiazoles are flammable liquids.[4][5] The presence of an aromatic ring and alkyl groups suggests combustibility. Vapors may form flammable mixtures with air.

| Environmental Hazards | Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects. | Improper disposal can lead to significant, long-term harm to aquatic ecosystems. Release into drains or waterways must be strictly avoided.[4][7] |

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 4-(2,4,5-Trimethylphenyl)-1,3-thiazole for any purpose, including disposal, the following PPE is mandatory. The selection of PPE is a direct response to the identified hazards.

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[4] A face shield should be worn over goggles if there is a risk of splashing.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[6]

  • Protective Clothing : A lab coat is standard. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended to prevent skin contact.[6]

  • Respiratory Protection : All handling of this substance, especially in solid (dust) form, should be done in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general refuse.[4]

Step 1: Waste Segregation and Collection

  • Rationale : To prevent dangerous reactions and ensure proper disposal, chemical waste streams must be kept separate. Thiazole derivatives may be incompatible with strong oxidizing agents.[8]

  • Procedure :

    • Designate a specific, compatible waste container for 4-(2,4,5-Trimethylphenyl)-1,3-thiazole waste. This container should be made of a material chemically resistant to the compound and any solvents used.

    • Collect all waste containing this compound, including pure substance, contaminated solutions, and rinsates, in this dedicated container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

    • Keep the container securely closed when not in use.[9][10]

Step 2: Hazardous Waste Labeling

  • Rationale : Accurate labeling is a regulatory requirement and is critical for the safety of all personnel, including waste management staff. It ensures the waste is handled, stored, and ultimately disposed of correctly.

  • Procedure :

    • Affix a hazardous waste label to the container immediately upon adding the first quantity of waste.

    • The label must include:

      • The words "Hazardous Waste "[9]

      • The full chemical name: "4-(2,4,5-Trimethylphenyl)-1,3-thiazole "[9]

      • An accurate list of all container contents, including solvents and their approximate concentrations.

      • The date waste was first added.

      • Clear indication of the associated hazards (e.g., "Irritant," "Environmentally Hazardous," "Flammable").[9]

Step 3: Storage of Waste

  • Rationale : Proper storage minimizes the risk of spills, fires, and exposure to personnel.

  • Procedure :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that complies with your institution's and local regulations.

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[4][11]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Rationale : Hazardous waste must be disposed of through a licensed and approved waste disposal facility to ensure environmental protection and regulatory compliance.

  • Procedure :

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the waste container.

    • Do not exceed the storage time limits for hazardous waste as defined by local and national regulations (e.g., EPA in the United States).

    • The final disposal method will be determined by the licensed waste vendor but typically involves high-temperature incineration at an approved facility.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole.

G Disposal Workflow for 4-(2,4,5-Trimethylphenyl)-1,3-thiazole cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole (Pure, solutions, contaminated items) B Wear Mandatory PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat A->B C Work in Ventilated Area (e.g., Fume Hood) B->C D Select Dedicated, Compatible Waste Container C->D E Collect Waste (Do not mix with incompatible chemicals) D->E F Securely Label Container: - 'Hazardous Waste' - Full Chemical Name - All Contents & Hazards - Start Date E->F G Keep Container Tightly Closed F->G H Store in Designated SAA (Cool, Dry, Ventilated) G->H I Ensure Secondary Containment H->I J Contact EHS for Pickup (Adhere to storage time limits) I->J K Waste Transferred to Licensed Disposal Facility J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Decision workflow for the safe disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is key to mitigating the impact of a chemical spill.

  • Minor Spill (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[4][9]

    • Decontaminate the spill area with soap and water.

    • All cleanup materials, including gloves, must be disposed of as hazardous waste.[9]

  • Major Spill (Outside of a fume hood or large volume) :

    • Evacuate the immediate area and alert all nearby personnel.[9]

    • If the substance is flammable, extinguish all nearby ignition sources.[9]

    • Close the laboratory door and prevent re-entry.

    • Immediately contact your institution's EHS or emergency response team for professional cleanup.

    • Provide them with the Safety Data Sheet for a similar compound if available.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance. Trust in these protocols is built on the understanding that they are designed not just to meet standards, but to create a self-validating system of protection for yourself, your colleagues, and the wider community.

References

  • MilliporeSigma. (2025, October 7).
  • Santa Cruz Biotechnology.
  • Tokyo Chemical Industry. (2025, October 27).
  • BASF. (2026, February 11).
  • Fisher Scientific. (2025, December 21).
  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Amino-5-mercapto-1,2,4-triazole.
  • Angene Chemical. (2025, October 18). Safety Data Sheet for 4-phenyl-1,2,3-Thiadiazole.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Government of El Salvador. (2000, June 1). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes.
  • Advanced Biotech. (2026, January 28). Safety Data Sheet for 2,4,5-Trimethyl Thiazole synthetic.
  • Wiley. (2023, November 27).
  • ResearchGate. (2023, November 2). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives | Request PDF.
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents.
  • R Discovery. (2023, November 27).

Sources

A Comprehensive Guide to the Safe Handling of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risks

Thiazole derivatives, as a class of compounds, present a range of potential hazards that must be respected. Based on data from analogous structures, it is prudent to handle 4-(2,4,5-Trimethylphenyl)-1,3-thiazole with the assumption that it may possess the following hazardous properties:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[1][2][3][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2][3][5][6][7][8]

  • Flammability: Some thiazole derivatives are flammable, and this potential should be considered.[2][7][8][9]

Given these potential risks, a multi-layered approach to personal protection is non-negotiable. The following sections detail the necessary Personal Protective Equipment (PPE), handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 4-(2,4,5-Trimethylphenyl)-1,3-thiazole.

Protection Level Equipment Purpose
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of dust, vapors, or aerosols.[1][10][11]
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesTo protect against splashes and airborne particles.[1][10][12]
Face Shield (in addition to goggles)Recommended for procedures with a high risk of splashing or when handling larger quantities.[10][12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[1][10][11] It is advisable to change gloves every 30 to 60 minutes or immediately if contamination is suspected.[13]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[1][10][11]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or N100)Recommended when handling large quantities, when engineering controls are insufficient, or if dust or aerosols are generated.[10][11][12]

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures both safety and experimental integrity.

Handling and Storage
  • Ventilation is Key: Always handle 4-(2,4,5-Trimethylphenyl)-1,3-thiazole within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][10][11]

  • Avoid Direct Contact: Wear the appropriate PPE at all times to prevent skin and eye contact.[8][10]

  • Minimize Dust and Aerosols: Handle the compound in a manner that reduces the generation of dust and aerosols.[10]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11] Do not consume food or drink in the handling area.[5][11]

  • Proper Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][10] Ensure it is segregated from incompatible materials such as strong oxidizing agents.[1][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield if necessary. Finally, don your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material, minimizing any dust generation.

  • Dissolution and Reaction: When dissolving the compound or adding it to a reaction mixture, do so slowly and carefully to avoid splashing.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, followed by your face shield and goggles, and finally your lab coat. Dispose of disposable PPE in the appropriate hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Protocols: A Plan for the Unexpected

In the event of accidental exposure, swift and correct action is crucial.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove any contaminated clothing.[5] If irritation persists, seek medical attention.[5]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[5]

  • If inhaled: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[5][11] Seek immediate medical attention.[5][11]

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including contaminated gloves, paper towels, and glassware, must be collected in a designated, labeled, and sealed container for chemical waste.[1][9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-(2,4,5-Trimethylphenyl)-1,3-thiazole".[9][14]

  • Regulatory Compliance: Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations.[1][2][9] Do not dispose of this chemical down the drain or in the general laboratory trash.[1][9]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Experimental Procedure Assessment cluster_1 PPE Selection Start Start: Handling 4-(2,4,5-Trimethylphenyl)-1,3-thiazole Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Small_Scale Small Scale / Low Risk (e.g., weighing mg) Assess_Quantity->Small_Scale < 1g / Low Splash Risk Large_Scale Large Scale / High Risk (e.g., large reaction, potential for aerosolization) Assess_Quantity->Large_Scale > 1g / High Splash Risk Standard_PPE Standard PPE: - Fume Hood - Safety Glasses - Lab Coat - Nitrile Gloves Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Standard PPE + - Face Shield - Respirator (N95/N100) Large_Scale->Enhanced_PPE

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.